Budralazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N4 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |
InChI |
InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |
InChI Key |
DQGFCLJXYFXXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |
Related CAS |
78859-43-5 (mono-hydrochloride) |
Origin of Product |
United States |
Foundational & Exploratory
Budralazine's Mechanism of Action: A Technical Guide to a Direct-Acting Vasodilator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine derivative, exerts its antihypertensive effects through direct vasodilation of arterial smooth muscle. This technical guide synthesizes the available preclinical data to elucidate its core mechanism of action. Experimental evidence indicates that this compound's primary mechanism involves the inhibition of calcium ion influx into vascular smooth muscle cells, a key step in the process of muscle contraction. This action is independent of cyclic nucleotide signaling pathways. While sharing structural and functional similarities with its predecessor, Hydralazine, this compound exhibits a distinct pharmacological profile, including a lower potency in inducing reflex tachycardia. This document provides a comprehensive overview of the signaling pathways, supporting quantitative data from key experiments, and detailed experimental protocols for the study of this compound.
Core Mechanism of Action: Inhibition of Vascular Calcium Flux
This compound's vasodilatory effect is primarily achieved through its direct action on vascular smooth muscle, leading to a reduction in peripheral resistance and a subsequent lowering of blood pressure.[1] The core of this mechanism lies in its ability to interfere with the calcium dynamics essential for muscle contraction.
Unlike many other vasodilators, this compound's action does not appear to involve the modulation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) levels. Studies in spontaneously hypertensive rats have shown that effective antihypertensive oral doses of this compound do not cause significant changes in the aortic levels of these cyclic nucleotides.[1] This suggests that its mechanism is distinct from that of drugs that rely on the activation of adenylyl cyclase or guanylyl cyclase.
The primary mode of action is the inhibition of calcium ion (Ca2+) movement across the vascular smooth muscle cell membrane.[1] this compound has been shown to relax contractions induced by both potassium chloride (KCl) and noradrenaline in isolated rabbit aorta in a concentration-dependent manner.[1] Furthermore, in K+-depolarized aortic preparations, this compound produces a concentration-related inhibition of the contractile response to the cumulative addition of Ca2+.[1] This strongly indicates that this compound blocks the influx of extracellular calcium, which is a critical trigger for the contractile machinery of the smooth muscle.
While the precise molecular target for this calcium inhibition is not fully elucidated, it is hypothesized to be similar to that of Hydralazine, which is thought to interfere with inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. However, the direct evidence for this compound points more strongly to an effect on transmembrane calcium flux.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation, emphasizing the inhibition of calcium influx in vascular smooth muscle cells.
References
Budralazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine derivative, is a direct-acting vasodilator with antihypertensive properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action, alongside a comparative analysis with the structurally related compound hydralazine, is presented. This document also outlines key experimental methodologies for its study and summarizes available quantitative data to support further research and development.
Chemical Structure and Identifiers
This compound is chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine.[1] Its structure features a phthalazine ring system linked to a hydrazone side chain.
| Identifier | Value |
| IUPAC Name | N'-(4-methylpent-3-en-2-ylidene)phthalazin-1-ylhydrazine |
| Systematic Name | 4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE |
| CAS Number | 36798-79-5 |
| Molecular Formula | C₁₄H₁₆N₄ |
| Molecular Weight | 240.3 g/mol |
| SMILES | CC(=CC(=NNc1c2ccccc2cnn1)C)C |
| InChIKey | DQGFCLJXYFXXIJ-UHFFFAOYSA-N |
| InChI | InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |
Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 3.1 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Topological Polar Surface Area | 50.2 Ų | PubChem (Computed) |
| Heavy Atom Count | 18 | PubChem (Computed) |
| Complexity | 331 | PubChem (Computed) |
Note: The properties listed above are computationally predicted and may differ from experimental values.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects primarily through direct vasodilation of arterial smooth muscle. While the precise molecular mechanism is not fully elucidated, experimental evidence suggests it shares similarities with hydralazine. The proposed mechanisms include:
-
Inhibition of Calcium Fluxes: this compound likely interferes with the influx and/or release of calcium ions within vascular smooth muscle cells. Calcium ions are essential for the contractile process of these cells. By reducing intracellular calcium concentrations, this compound leads to muscle relaxation and vasodilation.
-
Direct Effect on Vascular Smooth Muscle: Studies have shown that this compound has a direct relaxing effect on vascular smooth muscle, independent of the endothelium.
The vasodilatory action of this compound results in a decrease in peripheral resistance, leading to a reduction in blood pressure.
Pharmacological Profile
Comparative studies with hydralazine have revealed key aspects of this compound's pharmacological profile:
-
Antihypertensive Effect: Oral administration of this compound produces a dose-dependent and sustained antihypertensive effect. It is reported to be 2-3 times less potent than hydralazine in this regard.[1]
-
Effects on Plasma Renin Activity: this compound is approximately 8 times less potent than hydralazine in increasing plasma renin activity in normotensive rats.[1]
-
Other Pharmacological Effects: At effective antihypertensive doses, this compound has been observed to inhibit spontaneous motor activity, gastrointestinal propulsion, gastric emptying rate, gastric secretion, and urine output in animal models. These effects are generally less potent than those produced by hydralazine.[1]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, methodologies for the related compound, hydralazine, can serve as a valuable starting point for developing protocols for this compound.
Synthesis
The synthesis of phthalazine derivatives often involves the condensation of a phthalic acid derivative with a hydrazine compound. For this compound, a potential synthetic route would involve the reaction of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.
DOT Script for a potential synthesis workflow:
Caption: Potential synthesis workflow for this compound.
Analytical Methods
Various analytical techniques can be employed for the characterization and quantification of this compound. Given its structural similarity to hydralazine, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are likely to be effective.
4.2.1. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be a suitable approach. Key parameters to optimize would include:
-
Column: A C18 column is a common choice for compounds of this nature.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution may be necessary to achieve optimal separation from impurities or metabolites.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound.
4.2.2. Gas Chromatography (GC)
GC can also be used, potentially with a nitrogen-phosphorus detector (NPD) for enhanced sensitivity and selectivity, given the nitrogen-rich structure of this compound. Derivatization may be required to improve volatility and thermal stability.
DOT Script for a general analytical workflow:
Caption: General analytical workflow for this compound.
Signaling Pathways
The vasodilatory effect of this compound is mediated by its action on vascular smooth muscle cells. The signaling pathway, while not fully elucidated for this compound specifically, is believed to be analogous to that of hydralazine, which involves the modulation of intracellular calcium levels.
DOT Script for the proposed signaling pathway:
Caption: Proposed signaling pathway of this compound.
Conclusion
This compound is a vasodilator with a pharmacological profile similar to, but less potent than, hydralazine. Its direct action on vascular smooth muscle, likely through the inhibition of calcium fluxes, leads to its antihypertensive effects. While more research is needed to fully characterize its physicochemical properties and to develop and validate specific analytical and synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. The provided conceptual frameworks for synthesis, analysis, and signaling pathways offer starting points for further investigation into the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Synthesis of Budralazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazinyl]phthalazine, is a peripheral vasodilator that has been utilized as an antihypertensive agent. Its synthesis is a multi-step process primarily involving the formation of the core phthalazine structure followed by the introduction of the hydrazone side chain, which is crucial for its pharmacological activity. This technical guide provides a comprehensive overview of the likely synthetic pathway for this compound, detailing the necessary precursors, reaction steps, and experimental protocols based on established chemical literature for analogous compounds.
Core Synthesis Pathway
The synthesis of this compound can be logically divided into two primary stages:
-
Formation of 1-Hydrazinophthalazine (Hydralazine): This intermediate is the cornerstone of the synthesis. The most common route starts from phthalic anhydride or its derivatives.
-
Condensation to Form this compound: The final step involves the reaction of 1-hydrazinophthalazine with a suitable carbonyl compound to form the characteristic hydrazone moiety of this compound.
The overall synthesis workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Synthesis of 1-Hydrazinophthalazine (Hydralazine)
The synthesis of the key intermediate, 1-hydrazinophthalazine, is a well-documented process. It typically proceeds in two steps from phthalazinone.
Step 1.1: Synthesis of 1-Chlorophthalazine
The first step involves the conversion of 1(2H)-phthalazinone to 1-chlorophthalazine. This is a crucial step to activate the phthalazine ring for subsequent nucleophilic substitution.
Caption: Synthesis of 1-Chlorophthalazine from Phthalazinone.
Experimental Protocol:
A general procedure for the synthesis of 1-chlorophthalazine involves the reaction of 1(2H)-phthalazinone with phosphorus oxychloride.
-
Reagents: 1(2H)-Phthalazinone, Phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 1(2H)-phthalazinone and an excess of phosphorus oxychloride is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, leading to the precipitation of 1-chlorophthalazine. The solid product is collected by filtration, washed with water, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | 1 mole 1(2H)-Phthalazinone to 3-5 moles POCl₃ | General laboratory practice |
| Reaction Temperature | 80-110 °C (Reflux) | General laboratory practice |
| Reaction Time | 2-4 hours | General laboratory practice |
| Yield | Typically high, often >90% | General laboratory practice |
Step 1.2: Synthesis of 1-Hydrazinophthalazine (Hydralazine)
The second step is the nucleophilic substitution of the chloro group in 1-chlorophthalazine with hydrazine.
Caption: Synthesis of 1-Hydrazinophthalazine from 1-Chlorophthalazine.
Experimental Protocol:
The synthesis of 1-hydrazinophthalazine is achieved by reacting 1-chlorophthalazine with hydrazine hydrate.
-
Reagents: 1-Chlorophthalazine, Hydrazine hydrate, Ethanol.
-
Procedure: 1-Chlorophthalazine is dissolved in ethanol, and hydrazine hydrate is added to the solution. The reaction mixture is then heated under reflux.
-
Work-up: Upon cooling, the product, 1-hydrazinophthalazine, crystallizes from the solution. The crystals are collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio | 1 mole 1-Chlorophthalazine to excess Hydrazine Hydrate | General laboratory practice |
| Solvent | Ethanol | General laboratory practice |
| Reaction Temperature | Reflux | General laboratory practice |
| Reaction Time | 2-6 hours | General laboratory practice |
| Yield | 70-90% | General laboratory practice |
Stage 2: Synthesis of this compound
The final stage in the synthesis of this compound is the formation of the hydrazone by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one (commonly known as mesityl oxide). This reaction is a classic example of Schiff base formation.
Caption: Synthesis of this compound via condensation.
Experimental Protocol (Proposed):
While a specific detailed protocol for this compound was not found in the searched literature, a general and reliable method for the synthesis of similar hydrazones from hydralazine can be proposed.
-
Reagents: 1-Hydrazinophthalazine, 4-Methyl-3-penten-2-one (Mesityl Oxide), Ethanol, Glacial Acetic Acid (catalyst).
-
Procedure: Equimolar amounts of 1-hydrazinophthalazine and 4-methyl-3-penten-2-one are dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is heated under reflux. The reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled. The precipitated product, this compound, is collected by filtration, washed with cold ethanol, and can be recrystallized from a suitable solvent like ethanol to achieve higher purity.
Quantitative Data (Estimated):
The following data are estimations based on typical yields for similar hydrazone formation reactions.
| Parameter | Estimated Value |
| Reactant Ratio | 1:1 molar ratio |
| Solvent | Ethanol |
| Catalyst | Catalytic amount of Acetic Acid |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 2-8 hours |
| Yield | 70-90% |
Conclusion
The synthesis of this compound is a straightforward process rooted in fundamental organic chemistry principles. The pathway involves the reliable formation of the key 1-hydrazinophthalazine intermediate, followed by a high-yielding condensation reaction to form the final hydrazone product. The protocols outlined in this guide, based on established methodologies for similar compounds, provide a solid foundation for the laboratory-scale synthesis of this compound. Further optimization of reaction conditions and purification techniques may be necessary to achieve pharmaceutical-grade purity and yield.
Budralazine: A Technical Overview of a Hydralazine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a derivative of the well-established antihypertensive agent hydralazine, emerged as a compound of interest for its vasodilatory and sympathoinhibitory properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, with a focus on its preclinical and metabolic studies. Quantitative data from key experiments are presented in tabular format for comparative analysis. Detailed experimental methodologies are provided, and key physiological relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Discovery and History
This compound, also known by the developmental code DJ-1461, is chemically identified as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine. Its development is intrinsically linked to the history of hydralazine, a direct-acting smooth muscle relaxant discovered by scientists at Ciba while searching for antimalarial drugs.[1] The antihypertensive properties of hydralazine were first reported in 1950, and it was approved by the FDA in 1953.[1]
As a hydralazine analog, this compound was investigated for its potential as an antihypertensive agent with a modified pharmacological profile. The earliest cited research on this compound (DJ-1461) dates back to 1974, where its antihypertensive activity was initially described.[2] Subsequent studies in the late 1970s further elucidated its metabolic fate and compared its pharmacological effects to its parent compound, hydralazine.
Synthesis
While specific, detailed synthesis protocols for this compound are not widely published in readily available literature, its structure as a hydrazone derivative of hydralazine suggests a likely synthetic route involving the condensation of hydralazine with mesityl oxide (4-methyl-3-penten-2-one).
A general conceptual workflow for such a synthesis is presented below.
Pharmacological Profile
Mechanism of Action
This compound, like its parent compound hydralazine, is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[3] The precise molecular mechanism of hydralazine involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells.[4] This leads to a decrease in peripheral vascular resistance, subsequently lowering blood pressure.
A distinguishing feature of this compound is its apparent central sympathoinhibitory action at lower doses, which can lead to bradycardia, a contrast to the reflex tachycardia often seen with hydralazine. At higher doses, however, this compound can also produce tachycardia.
The proposed mechanism of action leading to vasodilation is illustrated in the following signaling pathway.
Preclinical Efficacy
Preclinical studies in rat models have demonstrated the antihypertensive effects of this compound.
Table 1: Antihypertensive Effect of this compound in Anesthetized Rats
| Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Effect on Cardiac Sympathetic Nerve Activity | Effect on Preganglionic Adrenal Sympathetic Nerve Activity |
| 0.5 | Dose-dependent reduction | Decrease | Not specified |
| 1.0 | Dose-dependent reduction | Decrease | Reduced |
| 5.0 | Dose-dependent reduction | Increase | Increase |
Data extracted from a study on the anti-tachycardic mechanism of this compound.
Table 2: Comparative Antihypertensive Potency of this compound and Hydralazine in DOCA/saline Hypertensive Rats (Single Oral Administration)
| Compound | Antihypertensive Potency |
| This compound | 2-3 times less potent than hydralazine |
| Hydralazine | Baseline |
Data from a comparative pharmacological study.
Pharmacokinetics and Metabolism
The metabolism of this compound has been investigated in rats using radiolabeled compounds.
Absorption and Distribution
Following oral administration of [14C]this compound to rats, peak plasma levels of radioactivity were observed. A notable finding was the high retention of radioactivity in the aorta wall, which correlated with the time course of blood pressure reduction.
Metabolism
Metabolic studies indicate that this compound is extensively metabolized. In plasma, the parent drug was detectable for a limited time, with 1-hydrazinophthalazine (hydralazine) being a significant metabolite.
Table 3: Pharmacokinetic Parameters of [14C]this compound in Rats (Oral Administration)
| Parameter | Value |
| Peak Plasma Level of 14C | 3.6 µg equiv. of this compound/ml |
| Parent Drug in Plasma (within 4h) | ~5% of total 14C |
| 1-hydrazinophthalazine in Plasma (within 16h) | ~15% of total 14C |
| 24h Urinary Excretion of 14C | 45% of dose |
| 24h Fecal Excretion of 14C | 37% of dose |
Data from a study on the metabolism of this compound.
The metabolic pathway of this compound likely involves its conversion to hydralazine, which then undergoes further metabolism. The metabolism of hydralazine is known to be influenced by acetylator phenotype.
Experimental Protocols
Antihypertensive Activity in Anesthetized Rats
-
Animal Model: Normotensive male Wistar rats.
-
Anesthesia: Urethane and α-chloralose administered intraperitoneally.
-
Drug Administration: this compound (0.5-5.0 mg/kg) administered intravenously.
-
Measurements:
-
Mean arterial pressure.
-
Cardiac sympathetic nerve activity (ICNA) via electrophysiological techniques.
-
Preganglionic adrenal sympathetic nerve activity (ASNA) via electrophysiological techniques.
-
Aortic depressor nerve activity (ADNA).
-
Carotid sinus nerve activity.
-
-
Objective: To elucidate the anti-tachycardic effect of this compound.
Metabolism Study in Rats
-
Animal Model: Normotensive and spontaneously hypertensive rats.
-
Test Substance: [14C]this compound administered orally.
-
Sample Collection: Plasma, urine, and feces collected at various time points.
-
Analysis:
-
Measurement of total radioactivity in plasma, urine, and feces.
-
Identification and quantification of this compound and its metabolites in plasma.
-
Macroautoradiography to determine tissue distribution of radioactivity.
-
-
Objective: To investigate the metabolic fate of this compound.
The general workflow for a preclinical antihypertensive study is outlined below.
Conclusion
This compound, a hydralazine derivative, demonstrates potent antihypertensive effects through direct vasodilation, likely mediated by the inhibition of intracellular calcium release in vascular smooth muscle. Its unique sympathoinhibitory action at lower doses distinguishes it from its parent compound. Preclinical studies have provided valuable insights into its efficacy and metabolic profile, indicating extensive metabolism with hydralazine as a key intermediate. Further research, particularly clinical trials in humans, would be necessary to fully elucidate its therapeutic potential and safety profile for the management of hypertension.
References
- 1. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fayoum.edu.eg [fayoum.edu.eg]
- 3. Antihypertensive and general pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Budralazine Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of budralazine and its analogues, a class of compounds primarily known for their vasodilatory and antihypertensive properties. This document delves into their core pharmacology, mechanism of action, structure-activity relationships, and key experimental protocols relevant to their synthesis and evaluation. Quantitative data are presented in structured tables for comparative analysis, and cellular signaling pathways are visualized using detailed diagrams to facilitate a deeper understanding of their molecular interactions.
Introduction
This compound, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is a direct-acting vasodilator drug.[1] As a derivative of hydralazine, it shares a similar pharmacological profile, primarily exerting its effects on vascular smooth muscle to induce relaxation and consequently lower blood pressure.[1] The exploration of this compound analogues and derivatives is a continuing area of research aimed at developing novel therapeutic agents with improved efficacy, selectivity, and safety profiles for the management of hypertension and other cardiovascular disorders. This guide serves as a technical resource for professionals engaged in the research and development of these compounds.
Core Pharmacology and Mechanism of Action
The primary pharmacological effect of this compound and its analogues is vasodilation, which is achieved through a direct action on vascular smooth muscle cells.[1] While the precise molecular mechanisms are not fully elucidated for every analogue, the prevailing understanding, largely extrapolated from studies on its parent compound hydralazine, points to a multi-faceted mode of action.
2.1. Inhibition of Intracellular Calcium Release
A key mechanism of action is the inhibition of calcium release from the sarcoplasmic reticulum (SR) within vascular smooth muscle cells.[2] Specifically, these compounds are thought to interfere with the inositol 1,4,5-trisphosphate (IP3) signaling pathway.[2] By inhibiting IP3-induced calcium release, the cytosolic calcium concentration is reduced, leading to a decrease in the activation of myosin light chain kinase and subsequent muscle relaxation.
2.2. Modulation of Potassium Channels
Evidence also suggests the involvement of potassium channels in the vasodilatory effects of hydralazine-like compounds. The activation of high-conductance calcium-activated potassium (BKCa) channels has been proposed as a contributing mechanism. Opening of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, further reducing intracellular calcium levels.
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation:
Caption: Proposed signaling pathway of this compound in vascular smooth muscle cells.
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound and its analogues generally revolves around the core structure of 1-hydrazinophthalazine. This key intermediate can be derived from 1-chlorophthalazine, which is in turn synthesized from phthalazinone. The general synthetic scheme involves the condensation of 1-hydrazinophthalazine with various aldehydes or ketones to yield the corresponding hydrazone derivatives.
3.1. General Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis of this compound analogues:
Caption: General workflow for the synthesis of this compound analogues.
Quantitative Data
The following tables summarize key quantitative data for this compound and a selection of its analogues and derivatives.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Peak Plasma Concentration (¹⁴C) | 3.6 µg equiv./mL | |
| Time to Peak Plasma Concentration | Not specified | |
| Parent Drug in Plasma (at 4h) | ~5% of total ¹⁴C | |
| 1-Hydrazinophthalazine in Plasma (at 16h) | ~15% of total ¹⁴C | |
| Urinary Excretion (24h) | 45% of dose | |
| Fecal Excretion (24h) | 37% of dose |
Table 2: Vasodilatory Activity of Phthalazine Derivatives
| Compound | EC₅₀ (µM) | Reference |
| Hydralazine (Reference) | 18.21 | |
| Nitroglycerin (Reference) | 0.1824 | |
| Analogue 2a | 0.4240 | |
| Analogue 2b | 0.2250 | |
| Analogue 2c | 0.2624 | |
| Analogue 2d | 0.1916 | |
| Analogue 2e | 0.1162 | |
| Analogue 2g | 0.2180 | |
| Analogue 2h | 0.07154 | |
| Analogue 2j | 0.02916 |
Experimental Protocols
5.1. Synthesis of 1-Hydrazinophthalazine (General Procedure)
This protocol is a generalized representation based on established methods for synthesizing the core intermediate.
-
Preparation of 1-Chlorophthalazine: 1-Phthalazinone is reacted with an excess of phosphorus oxychloride. The mixture is heated, typically at reflux, for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate of 1-chlorophthalazine is collected by filtration and washed with cold water.
-
Formation of 1-Hydrazinophthalazine: The prepared 1-chlorophthalazine is suspended in a suitable solvent, such as ethanol. An excess of hydrazine hydrate is added, and the mixture is heated at reflux for several hours. Upon cooling, 1-hydrazinophthalazine crystallizes from the solution. The product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
5.2. Synthesis of this compound Analogues (General Condensation Procedure)
This protocol outlines the general method for creating hydrazone derivatives from 1-hydrazinophthalazine.
-
1-Hydrazinophthalazine is dissolved in a suitable solvent, such as ethanol or methanol.
-
A slight molar excess of the desired aldehyde or ketone (e.g., 3-methyl-2-butanone for this compound synthesis) is added to the solution.
-
A catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) may be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, monitored by thin-layer chromatography.
-
Upon completion, the product often precipitates from the solution upon cooling. If not, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent or by column chromatography.
5.3. In Vitro Vasodilation Assay
This protocol is based on standard methods for assessing the vasodilatory effects of compounds on isolated arterial rings.
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Contraction: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5 g. Following equilibration, the rings are contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine or potassium chloride.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., a this compound analogue) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.
Conclusion
This compound and its analogues represent a promising class of vasodilators with significant potential for the treatment of hypertension. Their mechanism of action, centered on the modulation of intracellular calcium and potassium channel activity, offers multiple avenues for structural modification to enhance therapeutic efficacy and selectivity. The synthetic routes and experimental protocols detailed in this guide provide a foundational framework for researchers to further explore the structure-activity relationships within this compound class and to develop novel, improved antihypertensive agents. Continued investigation into the specific molecular targets and signaling pathways of individual analogues will be crucial for advancing these compounds toward clinical application.
References
Budralazine: A Technical Examination of In Vitro and In Vivo Vasodilatory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the vasodilatory effects of Budralazine, a phthalazine derivative antihypertensive agent. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents the foundational findings from key studies on this compound and supplements them with detailed quantitative data from its close structural and functional analog, Hydralazine. This comparative approach offers a robust understanding of the pharmacological profile of this class of vasodilators.
In Vitro Effects: Direct Action on Vascular Smooth Muscle
In vitro studies are crucial for elucidating the direct effects of a compound on isolated tissues, free from systemic physiological influences. Research indicates that this compound, much like Hydralazine, exerts a direct relaxant effect on vascular smooth muscle.
Data Presentation: In Vitro Vasorelaxation
The following tables summarize the observed in vitro effects. Table 1 outlines the findings for this compound, while Table 2 provides more detailed quantitative data for its analog, Hydralazine, for comparative purposes.
Table 1: Summary of this compound In Vitro Effects
| Experimental Model | Agonist (Contraction Agent) | Observed Effect of this compound | Data Type | Source |
|---|---|---|---|---|
| Isolated Rabbit Aorta | Potassium Chloride (KCl) | Concentration-dependent relaxation | Qualitative | [1] |
| Isolated Rabbit Aorta | Noradrenaline (NA) | Concentration-dependent relaxation | Qualitative | [1] |
| K+-Depolarized Rabbit Aorta | Calcium Chloride (CaCl2) | Concentration-related inhibition of contraction | Qualitative | [1] |
| Isolated Perfused Rabbit Ear Vasculature | K+ or NA | Dose-dependent dilation | Qualitative |[1] |
Table 2: Representative Quantitative In Vitro Effects of Hydralazine
| Experimental Model | Agonist (Contraction Agent) | Key Parameter | Value | Source |
|---|---|---|---|---|
| Rabbit Pulmonary Artery | Phenylephrine | EC50 for relaxation | 16 ± 2 µM | [2] |
| Rabbit Aorta | Phenylephrine | EC50 for relaxation | 20 ± 1 µM | |
| Bovine Carotid Artery Myofibrils | Ca2+ | Half-maximal inhibition of ATPase & Phosphorylation | 2 x 10-5 M (20 µM) |
| Rat Tail Artery | Noradrenaline, 5-HT, KCl | Inhibition of CaCl2 dose-response | Significant at 5 x 10-4 M | |
Experimental Protocols
The following are representative protocols for assessing the in vitro vasodilatory properties of a compound like this compound.
Protocol 1: Isolated Aortic Ring Assay
-
Tissue Preparation: Male New Zealand rabbits are euthanized, and the thoracic aorta is immediately excised and placed in cold Krebs-Henseleit physiological salt solution (PSS). The aorta is cleaned of adherent connective tissue and cut into rings of 3-4 mm in length. The endothelium may be removed by gently rubbing the intimal surface with a cotton swab.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension. An optimal resting tension (e.g., 2 grams) is applied, and the rings are allowed to equilibrate for at least 60 minutes.
-
Contraction: A stable contraction is induced by adding a contractile agent to the bath. Common agents include:
-
High Potassium Solution (e.g., 80 mM KCl): To induce depolarization-dependent contraction.
-
Noradrenaline (e.g., 10-7 M): To induce receptor-mediated contraction via α-adrenergic receptors.
-
-
Drug Administration: Once a stable plateau of contraction is reached, this compound is added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Analysis: The relaxation induced by this compound is measured as a percentage decrease from the maximal contraction induced by the agonist. A concentration-response curve is plotted to determine parameters such as EC50 (the concentration of drug that produces 50% of the maximal relaxation).
Visualization: In Vitro Experimental Workflow
Caption: General workflow for an in vitro isolated aortic ring assay.
In Vivo Effects: Systemic Hemodynamic Changes
In vivo studies assess the effects of a drug in a whole, living organism, providing insight into its systemic impact on parameters like blood pressure, heart rate, and regional blood flow, which integrate the drug's direct actions with the body's compensatory responses.
Data Presentation: In Vivo Hemodynamics
Table 3 summarizes the reported in vivo effects of this compound. For a quantitative perspective, Table 4 details the hemodynamic effects observed with Hydralazine in animal models.
Table 3: Summary of this compound In Vivo Effects
| Experimental Model | Administration Route | Observed Effect | Data Type | Source |
|---|---|---|---|---|
| Anesthetized Dogs | Intravenous (IV) | Fall in mean blood pressure, increased cardiac output, increased regional blood flow, decreased vascular resistance | Qualitative | |
| Anesthetized Dogs | Intra-arterial (Femoral) | Dose-related increase in femoral blood flow | Semi-Quantitative |
| Spontaneously Hypertensive Rats (SHR) | Oral | No significant effect on aortic cyclic nucleotide levels | Qualitative | |
Table 4: Representative Quantitative In Vivo Effects of Hydralazine
| Experimental Model | Dose & Route | Parameter | Change | Source |
|---|---|---|---|---|
| Awake Dogs | 0.8 mg/kg (cumulative) | Mean Aortic Pressure | ↓ 23 ± 4 mm Hg | |
| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Mean Arterial Pressure | ↓ from 111.5 to 83.8 mm Hg | |
| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Cardiac Index | ↑ from 3.06 to 6.81 L/min/m² | |
| Dogs with Heart Failure | ~1 mg/kg/hr (Oral) | Total Systemic Resistance | ↓ from 2903 to 992 dynes·s·cm⁻⁵·m² |
| Conscious Normotensive Dogs | 1 mg/kg (Oral) | Blood Pressure | Hypotensive effect observed | |
Experimental Protocols
The following are representative protocols for assessing the in vivo hemodynamic effects of a compound like this compound.
Protocol 2: Hemodynamic Measurement in Anesthetized Dogs
-
Animal Preparation: Beagle dogs are anesthetized (e.g., with sodium pentobarbital). The trachea is intubated to ensure a patent airway. Core body temperature is maintained using a heating pad.
-
Catheterization:
-
A catheter is inserted into a femoral artery for direct measurement of arterial blood pressure via a pressure transducer.
-
A catheter can be placed in a femoral vein for intravenous drug administration.
-
For regional blood flow, electromagnetic or laser Doppler flow probes can be placed around specific arteries (e.g., femoral, carotid, renal).
-
-
Baseline Measurement: After a stabilization period, baseline hemodynamic parameters, including mean arterial pressure (MAP), heart rate (HR), cardiac output (CO), and regional blood flow, are recorded continuously.
-
Drug Administration: this compound is administered, typically as an intravenous infusion or a direct intra-arterial injection, at varying doses to establish a dose-response relationship.
-
Data Collection: Hemodynamic parameters are recorded continuously throughout the experiment and for a period after drug administration to observe the duration of action.
-
Data Analysis: Changes from baseline values are calculated for each dose. Vascular resistance is calculated as MAP divided by the respective blood flow (cardiac output for total peripheral resistance).
Visualization: In Vivo Experimental Workflow
Caption: General workflow for an in vivo hemodynamic study in an animal model.
Mechanism of Action: Signaling Pathways
The primary mechanism of this compound-induced vasodilation is a direct effect on vascular smooth muscle, leading to relaxation and a decrease in peripheral resistance.
This compound's Proposed Primary Pathway
The available evidence for this compound suggests that its vasodilatory action results, at least in part, from the inhibition of calcium ion (Ca2+) fluxes within vascular smooth muscle cells. This is a critical finding, as Ca2+ is the primary trigger for the contractile machinery in these cells. By reducing the influx of extracellular Ca2+ or its release from intracellular stores, this compound effectively uncouples the stimuli for contraction from the mechanical response. Notably, at effective antihypertensive doses, this compound did not significantly alter cyclic nucleotide (cAMP, cGMP) levels, suggesting its primary mechanism is independent of these common signaling pathways.
Caption: Proposed primary mechanism of this compound via inhibition of Ca2+ influx.
Comparative Pathways of Hydralazine
The more extensively studied analog, Hydralazine, is believed to act through multiple mechanisms that may also be relevant for this compound. These mechanisms offer a more detailed, albeit speculative, picture of how phthalazine vasodilators function.
-
Inhibition of IP3-Induced Ca2+ Release: Hydralazine may inhibit the inositol 1,4,5-trisphosphate (IP3) receptor on the sarcoplasmic reticulum, preventing the release of stored intracellular Ca2+.
-
Potassium Channel Opening: Some evidence suggests Hydralazine may open high-conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the cell membrane. This makes it more difficult for voltage-gated Ca2+ channels to open, thus reducing Ca2+ influx.
-
Prostacyclin Pathway: In certain vascular beds, Hydralazine's effects may be mediated by the release of prostacyclin (PGI2) from the endothelium, which then acts on smooth muscle cells to increase cAMP and cause relaxation.
Caption: Multiple proposed mechanisms of action for the analog Hydralazine.
Conclusion
This compound is a direct-acting vasodilator with primary effects on arteriolar smooth muscle. In vitro, it demonstrates a concentration-dependent ability to relax pre-constricted vascular tissues, an effect linked to the inhibition of calcium fluxes. In vivo, this direct action translates into a reduction in mean blood pressure and total peripheral resistance, accompanied by a reflex increase in cardiac output and regional blood flow. While specific quantitative data for this compound remains sparse, analysis of its close analog, Hydralazine, reveals EC50 values for vasorelaxation typically in the micromolar range and confirms a significant, dose-dependent reduction in blood pressure in animal models. The collective evidence strongly supports a mechanism independent of the cGMP/cAMP pathways, focusing instead on the modulation of calcium homeostasis within the vascular smooth muscle cell. Further research to quantify the dose-response relationship of this compound and definitively elucidate its molecular targets would be beneficial for its continued development and clinical application.
References
Unraveling the Molecular Targets of Budralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Budralazine, a phthalazine derivative, exerts its primary pharmacological effect as a direct-acting vasodilator. While its precise molecular targets have been the subject of ongoing investigation, a multi-faceted mechanism of action is emerging. This technical guide synthesizes the current understanding of this compound's molecular interactions, with a significant focus on its well-studied analog, hydralazine, to provide a comprehensive overview for research and drug development professionals. The core molecular activities of this compound converge on the relaxation of vascular smooth muscle, primarily through interference with intracellular calcium signaling. Additionally, a novel and distinct molecular targeting pathway involving epigenetic modification through DNA methylation inhibition has been identified for hydralazine, suggesting a broader range of biological effects. This document details the proposed mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the implicated signaling pathways.
Core Molecular Target: Vascular Smooth Muscle Relaxation
The principal therapeutic effect of this compound is the relaxation of arteriolar smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. This action is direct and does not involve the autonomic nervous system. The molecular underpinnings of this effect are complex and thought to involve multiple, potentially interconnected, pathways.
Interference with Intracellular Calcium (Ca²⁺) Homeostasis
A primary and well-supported mechanism of action for this compound and hydralazine is the disruption of calcium signaling within vascular smooth muscle cells.
-
Inhibition of Intracellular Ca²⁺ Release: this compound has been shown to inhibit the contractile response of vascular smooth muscle to agents that induce calcium release from the sarcoplasmic reticulum (SR).[1] Specifically, studies on hydralazine suggest that it inhibits inositol 1,4,5-trisphosphate (IP₃)-induced Ca²⁺ release from the SR.[2] This prevents the initial spike in cytosolic calcium required for the activation of contractile proteins.
-
Inhibition of Ca²⁺ Influx: There is also evidence to suggest that this compound may inhibit the influx of extracellular calcium, although this is considered a less prominent mechanism than the inhibition of intracellular release.[1][3]
Modulation of the Cyclic Guanosine Monophosphate (cGMP) Pathway
The role of the nitric oxide (NO)-cGMP pathway in this compound- and hydralazine-induced vasodilation is a subject of debate.
-
Contradictory Findings: Some studies suggest that hydralazine may activate soluble guanylate cyclase (sGC), leading to increased levels of cGMP, a potent second messenger that mediates vasodilation.[4] However, other research, including a study on this compound, found no significant effect on cyclic nucleotide levels at effective antihypertensive doses, suggesting a cGMP-independent mechanism.
Opening of Potassium (K⁺) Channels
The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation.
-
Conflicting Evidence: Some studies have proposed that hydralazine may activate high-conductance Ca²⁺-activated K⁺ (BKCa) channels. However, other investigations have failed to demonstrate a significant effect of hydralazine on membrane potential or K⁺ currents in vascular smooth muscle cells.
Novel Molecular Target: DNA Methylation Inhibition
A more recently elucidated molecular target of hydralazine, with potential long-term implications, is its ability to inhibit DNA methylation.
-
Epigenetic Modulation: Hydralazine has been shown to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). The proposed mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) pathway, leading to decreased expression of DNMT1 and DNMT3a. This can lead to the re-expression of silenced tumor suppressor genes and may also contribute to the autoimmune side effects associated with long-term hydralazine therapy.
Quantitative Data
The following table summarizes the available quantitative data for this compound and hydralazine from the cited literature.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Antihypertensive Potency (oral) | 2-3 times less potent than hydralazine | DOCA/saline hypertensive rats | |
| Hydralazine | IC₅₀ for Vasodilation | 1.9 mmol/L | Perfused human placental lobule | |
| Hydralazine | Half-maximal relaxation | 17 µM | Phenylephrine-contracted rabbit aorta | |
| Hydralazine | DNMT Inhibition | 30% decrease in activity at 10 µM | MCF-7/Adr cells | |
| Hydralazine | pD₂ (concentration-relaxation) | 5.38 ± 0.06 | Isolated porcine coronary arteries | |
| Hydralazine | Emax (maximal relaxation) | 85.9 ± 3.6% | Isolated porcine coronary arteries |
Experimental Protocols
Detailed, step-by-step experimental protocols are often proprietary or not fully disclosed in publications. The following sections provide an overview of the methodologies used in key experiments based on the available literature.
Assessment of Vasodilation in Isolated Aortic Rings
This in vitro assay is crucial for evaluating the direct vasodilatory effects of compounds on vascular smooth muscle.
-
Tissue Preparation: Thoracic aortas are dissected from experimental animals (e.g., rabbits, rats). The aorta is cleaned of connective tissue and cut into rings of a specified width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as potassium chloride (KCl) or noradrenaline.
-
Drug Application: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, hydralazine) are added to the organ bath.
-
Data Analysis: The relaxation response is measured as the percentage decrease in the pre-contracted tension. Dose-response curves are then constructed to determine parameters such as IC₅₀ (the concentration of the drug that produces 50% of the maximal relaxation).
Measurement of Intracellular Calcium Release
This assay helps to determine if a compound interferes with the release of calcium from intracellular stores.
-
Cell Culture: Vascular smooth muscle cells are cultured on coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity changes in proportion to the intracellular calcium concentration.
-
Stimulation: The cells are stimulated with an agonist that induces IP₃-mediated calcium release (e.g., phenylephrine).
-
Drug Treatment: The effect of the test compound on the agonist-induced calcium transient is measured by pre-incubating the cells with the compound or by adding it concurrently with the agonist.
-
Fluorescence Microscopy: Changes in fluorescence are monitored using a fluorescence microscope equipped with a ratiometric imaging system. This allows for the quantification of changes in intracellular calcium concentration.
Patch-Clamp Electrophysiology for Potassium Channel Activity
The patch-clamp technique is the gold standard for studying the activity of ion channels.
-
Cell Preparation: Single vascular smooth muscle cells are isolated from arterial tissue using enzymatic digestion.
-
Patch-Clamp Recording: A glass micropipette with a very small tip opening is brought into contact with the cell membrane to form a high-resistance seal. Different configurations (whole-cell, inside-out, outside-out) can be used to measure ionic currents across the cell membrane or through single channels.
-
Voltage Clamp: The membrane potential is held constant (clamped) at a specific voltage, and the current that flows through the ion channels is measured.
-
Drug Application: The test compound is applied to the cell, and its effect on the potassium channel currents is recorded. This can reveal whether the drug acts as a channel opener or blocker.
DNA Methyltransferase (DNMT) Activity Assay
This assay is used to assess the inhibitory effect of a compound on DNMT enzymes.
-
Nuclear Extract Preparation: Nuclear extracts containing DNMTs are prepared from cultured cells.
-
In Vitro Methylation Reaction: The nuclear extract is incubated with a DNA substrate (e.g., poly(dI-dC)) and a methyl donor (S-adenosyl-L-[methyl-³H]methionine).
-
Drug Incubation: The test compound is included in the reaction mixture to determine its effect on the incorporation of the radiolabeled methyl group into the DNA.
-
Quantification: The amount of radioactivity incorporated into the DNA is measured using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of DNMT activity.
-
In Vivo Methylation Analysis: The effect of the drug on DNA methylation in cells or tissues can be assessed using techniques such as Methylation-Specific PCR (MSP) and RT-PCR to analyze the methylation status and expression of specific genes.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships involved in the molecular actions of this compound and hydralazine.
References
- 1. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Budralazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of budralazine, a vasodilator of the hydrazinophthalazine class. This compound undergoes significant metabolism, with its pharmacokinetic profile being notably influenced by the acetylator phenotype of the individual. This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data in structured tables for clear comparison. Furthermore, it outlines detailed experimental methodologies for key pharmacokinetic and metabolism studies, and visualizes metabolic pathways and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals involved in the development and study of this compound and related compounds.
Introduction
This compound is an antihypertensive agent belonging to the class of peripheral vasodilators. Chemically, it is a derivative of hydralazine and acts by relaxing the smooth muscles of the arterioles, leading to a decrease in peripheral resistance and consequently, a reduction in blood pressure.[1] Understanding the pharmacokinetic and metabolic fate of this compound is crucial for its safe and effective therapeutic use, as well as for the development of new drug candidates with improved profiles. This guide synthesizes available data to provide an in-depth technical overview of this compound's ADME properties.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been primarily studied in rats. The following sections summarize the key parameters of its absorption, distribution, metabolism, and excretion.
Absorption
Following oral administration of [14C]this compound to both normotensive and spontaneously hypertensive rats, the peak plasma concentration of total radioactivity is reached, indicating absorption from the gastrointestinal tract.[1]
Distribution
This compound exhibits a notable distribution profile. A high retention of radioactivity has been observed in the aorta wall, which is consistent with its mechanism of action as a vasodilator.[1] The time course of this retention in the aorta aligns with the observed reduction in blood pressure, suggesting that the parent drug or its active metabolites are targeting this tissue.[1]
Metabolism
This compound is extensively metabolized. In plasma, the parent drug is detected for a short period, with metabolites constituting the majority of the circulating radioactivity shortly after administration.[1] One of the major metabolites identified is 1-hydrazinophthalazine. The metabolic pathways of this compound in rats have been investigated, revealing its biotransformation into several products.
Excretion
The excretion of this compound and its metabolites occurs through both renal and fecal routes. Within 24 hours of oral administration in rats, approximately 45% of the administered radioactivity is excreted in the urine and 37% in the feces.
Tabulated Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of [14C]this compound in Rats Following Oral Administration
| Parameter | Value | Species/Strain | Notes |
| Peak Plasma Level (Cmax) of Total 14C | 3.6 µg equiv./mL | Normotensive and Spontaneously Hypertensive Rats | No significant difference between the two groups. |
| Parent Drug in Plasma (at 4 hours) | ~5% of total 14C | Normotensive and Spontaneously Hypertensive Rats | Parent drug was not detected after 4 hours. |
| 1-Hydrazinophthalazine in Plasma (within 16 hours) | ~15% of total 14C | Normotensive and Spontaneously Hypertensive Rats | A major metabolite. |
| Urinary Excretion (24 hours) | 45% of dose | Normotensive and Spontaneously Hypertensive Rats | |
| Fecal Excretion (24 hours) | 37% of dose | Normotensive and Spontaneously Hypertensive Rats |
Metabolism of this compound
The biotransformation of this compound is a critical aspect of its pharmacology. The metabolic pathways are complex and result in the formation of several metabolites.
Metabolic Pathways
The metabolism of this compound in rats involves multiple enzymatic reactions. While specific pathways for this compound are not as extensively detailed as for its analog hydralazine, the key transformations are understood to be similar. These include acetylation, oxidation, and conjugation.
Figure 1: Proposed metabolic pathways of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the pharmacokinetic and metabolic profiling of this compound. These protocols are based on established methods for the parent compound class.
In Vivo Pharmacokinetic Study in Rats
This protocol describes the procedures for an oral pharmacokinetic study of this compound in rats.
Figure 2: Workflow for an in vivo pharmacokinetic study.
4.1.1. Animals and Housing:
-
Species: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated for at least 7 days prior to the experiment.
-
Housing: Housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
4.1.2. Drug Administration:
-
Formulation: [14C]this compound is formulated in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC).
-
Dose: A single oral dose is administered by gavage.
4.1.3. Sample Collection:
-
Blood: Serial blood samples are collected from the tail vein at predetermined time points post-dose.
-
Urine and Feces: Animals are housed in metabolic cages for the collection of urine and feces over a 24-hour period.
4.1.4. Sample Analysis:
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined by liquid scintillation counting.
-
Metabolite Profiling: Plasma and urine samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate and quantify the parent drug and its metabolites.
Analytical Method for Quantification of this compound and Metabolites in Plasma
This protocol details a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its primary metabolites in plasma.
4.2.1. Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.2.2. HPLC Conditions:
Table 2: HPLC Parameters for the Analysis of this compound and its Metabolites
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 21 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV detector at an appropriate wavelength and/or a mass spectrometer |
In Vitro Metabolism Study using Rat Liver Microsomes
This protocol describes an in vitro experiment to investigate the metabolic stability and metabolite identification of this compound using rat liver microsomes.
Figure 3: Workflow for an in vitro metabolism study.
4.3.1. Incubation:
-
Prepare an incubation mixture containing this compound, rat liver microsomes, and an NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
4.3.2. Reaction Termination:
-
At various time points, terminate the reaction by adding an equal volume of cold acetonitrile.
4.3.3. Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent drug and the formed metabolites.
Conclusion
The pharmacokinetic and metabolic profile of this compound is characterized by rapid absorption, extensive metabolism, and excretion through both renal and fecal routes. A significant portion of the drug and/or its active metabolites distributes to the aorta, consistent with its vasodilatory effect. The metabolism of this compound is a key determinant of its disposition and is likely influenced by genetic polymorphisms in metabolizing enzymes, such as N-acetyltransferase 2 (NAT2), similar to its analog hydralazine. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound's properties, which is essential for optimizing its therapeutic application and for the development of future antihypertensive agents.
References
Budralazine Bioavailability and Absorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and absorption of budralazine, a vasodilator antihypertensive agent. Due to the limited availability of extensive clinical and preclinical data specifically for this compound, this document also incorporates detailed pharmacokinetic data from its structural analog, hydralazine, to provide a broader context for researchers. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited studies. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.
Introduction to this compound
This compound is a hydrazine derivative that, like its analog hydralazine, is recognized for its vasodilatory properties. While both compounds are used in the management of hypertension, their pharmacokinetic profiles, particularly bioavailability and absorption, are critical for understanding their clinical efficacy and safety. This guide synthesizes the available preclinical data on this compound and complements it with the more extensive data available for hydralazine.
Bioavailability and Absorption of this compound (Preclinical Data)
The most definitive data on this compound's pharmacokinetics comes from a 1979 study in rats using radiolabeled [14C]this compound.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound observed in rats after oral administration.
| Parameter | Value | Species | Dosage | Notes |
| Peak Plasma Concentration (Cmax) of total 14C | 3.6 µg equiv./mL | Normotensive and Spontaneously Hypertensive Rats | Not specified | No significant difference between the two rat strains. |
| Time to Peak Concentration (Tmax) | Not specified | Rats | Not specified | - |
| Percentage of Parent Drug in Plasma (at 4 hours) | ~5% of total 14C | Rats | Not specified | Parent drug was not detected after 4 hours. |
| Percentage of 1-hydrazinophthalazine in Plasma (at 16 hours) | ~15% of total 14C | Rats | Not specified | A major metabolite. |
| Urinary Excretion (24 hours) | 45% of 14C dose | Rats | Not specified | - |
| Fecal Excretion (24 hours) | 37% of 14C dose | Rats | Not specified | - |
Experimental Protocol: Metabolism of [14C]this compound in Rats
Objective: To investigate the metabolic fate of orally administered [14C]this compound in normotensive and spontaneously hypertensive rats.[1]
Methodology:
-
Subjects: Male normotensive and spontaneously hypertensive rats.
-
Drug Administration: A single oral dose of [14C]this compound was administered.
-
Sample Collection: Blood samples were collected at various time points. Urine and feces were collected over a 24-hour period.
-
Analysis:
-
Plasma concentrations of total radioactivity were determined.
-
The relative percentages of the parent drug and its metabolite, 1-hydrazinophthalazine, in plasma were quantified.
-
Total radioactivity in urine and feces was measured to determine the excretion profile.
-
Macroautoradiography was used to assess the tissue distribution of radioactivity, with a focus on the aorta wall.[1]
-
Bioavailability and Absorption of Hydralazine (Human and Preclinical Data)
Given the limited data on this compound, the well-documented pharmacokinetics of its analog, hydralazine, can provide valuable insights.
Quantitative Pharmacokinetic Data in Humans
The oral bioavailability of hydralazine is notably influenced by the patient's acetylator status, a genetic polymorphism affecting the N-acetyltransferase 2 (NAT2) enzyme.[2][3]
| Parameter | Slow Acetylators | Fast Acetylators | Conditions |
| Oral Bioavailability | 30% - 35%[2] | 10% - 16% | Single oral dose |
| 26.2% ± 13.0% | 9.9% ± 6.0% | 75 mg oral dose in heart failure patients | |
| Peak Plasma Concentration (Cmax) | Higher | Lower | Dependent on dose and formulation |
| Time to Peak Concentration (Tmax) | 1 to 2 hours | 1 to 2 hours | Rapidly absorbed after oral administration |
| Effect of Food | Can enhance bioavailability | Can enhance bioavailability | Taking oral hydralazine with food improves bioavailability |
Experimental Protocol: Bioavailability of Hydralazine in Healthy Subjects
Objective: To assess the bioavailability of orally administered hydralazine in healthy human subjects.
Methodology:
-
Subjects: Four healthy human subjects.
-
Study Design: Crossover design with separate administration of a single oral and intravenous dose.
-
Drug Administration: 0.3 mg/kg of hydralazine administered orally and intravenously on separate occasions.
-
Sample Collection: Serum samples were collected over time. Urine was collected for 24 hours.
-
Analysis:
-
Serum concentrations of unchanged hydralazine were measured over time to determine the area under the curve (AUC).
-
Bioavailability was calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Urinary excretion of hydralazine and its metabolite, 3-methyl-s-triazolo[3,4,a]phthalazine (MTP), was quantified using a gas-liquid-chromatographic method.
-
Metabolic Pathways and Experimental Workflows
This compound Metabolism in Rats
The metabolism of this compound in rats involves its conversion to 1-hydrazinophthalazine.
Caption: Metabolic pathway of this compound in rats.
Hydralazine Metabolism in Humans
Hydralazine undergoes extensive metabolism, which is influenced by the acetylator phenotype.
Caption: Influence of acetylator status on Hydralazine metabolism.
Experimental Workflow for Bioavailability Study
The following diagram illustrates a typical workflow for a human bioavailability study.
Caption: General workflow for a human bioavailability study.
Factors Influencing Bioavailability
Several factors can influence the bioavailability of hydralazine, and by extension, potentially this compound:
-
First-Pass Metabolism: Hydralazine undergoes extensive first-pass metabolism, which is a primary reason for its variable and often low bioavailability. This effect is dependent on the acetylator phenotype.
-
Food: The presence of food can enhance the bioavailability of hydralazine.
-
Drug Formulation: Sustained-release formulations can alter the absorption profile and bioavailability of hydralazine.
-
Drug-Drug Interactions: Co-administration of other drugs can potentially alter bioavailability.
Conclusion and Future Directions
The available data on this compound's bioavailability and absorption are limited to a single preclinical study in rats. This study indicates that this compound is absorbed orally, but a significant portion of the parent drug is rapidly metabolized. To fully characterize its pharmacokinetic profile and establish clear dose-response relationships in humans, further clinical studies are warranted. Future research should focus on:
-
Conducting single-dose pharmacokinetic studies in healthy human volunteers to determine absolute bioavailability.
-
Investigating the influence of genetic polymorphisms, such as acetylator status, on this compound metabolism and bioavailability.
-
Evaluating the effect of food on the absorption of this compound.
-
Characterizing the full metabolic profile of this compound in humans.
By addressing these knowledge gaps, a more complete understanding of this compound's clinical pharmacology can be achieved, leading to optimized therapeutic use.
References
Budralazine for Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine is a direct-acting vasodilator of the hydrazine derivative class, developed for the management of hypertension. Structurally and pharmacologically similar to its better-known analog, hydralazine, this compound exerts its antihypertensive effects by directly relaxing the smooth muscle of arterioles, leading to a decrease in peripheral resistance. This guide provides an in-depth technical overview of the core research surrounding this compound, with a focus on its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation. Due to the limited availability of extensive data on this compound, this guide will also draw upon the more comprehensive research available for hydralazine to provide a fuller picture of its pharmacological profile, with the assumption of a similar mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the direct vasodilation of arterial smooth muscle. This effect is believed to be mediated through the interference with calcium ion signaling within the vascular smooth muscle cells. The proposed signaling pathway involves the inhibition of inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in the process of smooth muscle contraction.[1] By reducing the intracellular concentration of free calcium, this compound leads to muscle relaxation and vasodilation.
There is also evidence to suggest the involvement of other mechanisms, including the opening of high-conductance calcium-activated potassium (BKCa) channels, which would lead to hyperpolarization of the cell membrane and further contribute to vasodilation. The role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in the action of hydrazine derivatives is a subject of some debate. While some studies suggest that hydralazine may increase cGMP levels, others have found its vasodilatory effect to be independent of the endothelium and guanylate cyclase activation.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies on this compound and its analog, hydralazine.
Table 1: Preclinical Antihypertensive Efficacy of this compound
| Animal Model | Administration Route | Dose Range | Key Findings | Reference |
| DOCA/saline hypertensive rats | Oral | 4-15 mg/kg | Dose-related and sustained antihypertensive effect. 2-3 times less potent than hydralazine in a single dose. | [3] |
| Spontaneously Hypertensive Rats (SHR) | Oral | Higher doses (not specified) | Similar hypotensive magnitude to hydralazine after 4 weeks of treatment. | [3] |
| Spontaneously Hypertensive Rats (SHR) | Oral | 40 mg/kg | Reduced arterial blood pressure to near normotensive levels. | |
| Spontaneously Hypertensive Rats (SHR) | Intravenous | 3-10 mg/kg | Dose-dependent increase in regional cerebral blood flow (50-250%) without affecting arterial blood pressure. |
Table 2: Comparative Effects of this compound and Hydralazine on Plasma Renin Activity
| Animal Model | Drug | Potency Comparison | Key Findings | Reference |
| Normotensive rats | This compound vs. Hydralazine | This compound is ~8 times less potent | This compound has a significantly lower impact on increasing plasma renin activity compared to hydralazine after a single oral administration. |
Table 3: Pharmacokinetic Parameters of Hydralazine in Humans
| Parameter | Value | Conditions | Reference |
| Bioavailability | 26-50% | Oral administration | |
| Protein Binding | 85-90% | - | |
| Elimination Half-life | 2-8 hours | Normal renal function | |
| Onset of Action | ~15 minutes | Intravenous administration | |
| Duration of Action | Up to 6 hours | - |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. Therefore, the following protocols are based on established methods for studying antihypertensive agents, with specific details drawn from research on hydralazine. These can be adapted for the study of this compound.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effect of this compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age.
-
Blood Pressure Measurement:
-
Tail-Cuff Method (Non-invasive):
-
Acclimatize rats to the restraining device and tail-cuff apparatus for several days prior to the experiment to minimize stress-induced blood pressure variations.
-
On the day of the experiment, place the rat in the restrainer and attach the tail-cuff and a pulse sensor to the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure and then slowly deflate it.
-
Record the pressure at which the pulse reappears as the systolic blood pressure.
-
Obtain multiple readings for each animal at each time point and average them.
-
-
Intra-arterial Cannulation (Invasive):
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid or femoral artery.
-
Exteriorize the catheter and allow the animal to recover from surgery.
-
Connect the catheter to a pressure transducer to obtain direct and continuous blood pressure readings in conscious, freely moving animals.
-
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline) orally via gavage or intravenously via the tail vein.
-
Doses should be based on preliminary dose-ranging studies.
-
-
Data Collection:
-
Measure blood pressure at baseline (before drug administration) and at various time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
In Vitro Vasodilation Assay Using Isolated Aortic Rings
Objective: To evaluate the direct vasodilatory effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation:
-
Euthanize a rat or rabbit and carefully dissect the thoracic aorta.
-
Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in width.
-
-
Mounting:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Experimental Procedure:
-
Equilibrate the rings under a resting tension of approximately 2 grams for 60-90 minutes, replacing the buffer every 15-20 minutes.
-
Induce a sustained contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative manner to the organ bath, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximum relaxation).
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating this compound.
Caption: Proposed mechanism of this compound-induced vasodilation.
Caption: Experimental workflow for in vivo antihypertensive studies.
Conclusion
This compound is a direct-acting vasodilator with a mechanism of action centered on the inhibition of calcium signaling in vascular smooth muscle cells. Preclinical data demonstrate its efficacy in reducing blood pressure in hypertensive animal models, albeit with a lower potency compared to its analog, hydralazine, upon single administration. The reduced effect on plasma renin activity may suggest a more favorable side-effect profile. While detailed clinical data for this compound remains limited, the extensive research on hydralazine provides a strong foundation for understanding its potential therapeutic role and for designing future research. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and its potential as a treatment for hypertension. Further studies, particularly well-controlled clinical trials, are necessary to fully elucidate the clinical utility, dose-response relationship, and safety profile of this compound in human hypertension.
References
Methodological & Application
Budralazine Dosage for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a phthalazine derivative, is a direct-acting vasodilator primarily investigated for its antihypertensive properties. Its mechanism of action, similar to the well-known vasodilator hydralazine, involves the relaxation of arteriolar smooth muscle. This document provides a comprehensive overview of this compound dosage and administration for in vivo studies, based on available scientific literature. It is intended to serve as a foundational resource for researchers designing preclinical studies to evaluate the efficacy, safety, and pharmacokinetics of this compound.
Data Presentation: this compound In Vivo Dosage Summary
The following table summarizes the reported dosages of this compound used in various animal models. It is crucial to note that optimal dosage can vary significantly based on the animal model, strain, age, and the specific experimental endpoint. Therefore, this table should be used as a guide for dose-range finding studies.
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat (DOCA/saline hypertensive) | Oral (p.o.) | 4 - 15 mg/kg | Dose-related and sustained antihypertensive effect.[1] | |
| Rat (Normotensive) | Intravenous (i.v.) | 0.5 - 5.0 mg/kg | Dose-dependent reduction of mean arterial pressure. At 0.5 and 1.0 mg/kg, bradycardia was induced. At 5.0 mg/kg, tachycardia was observed. | |
| Dog (Renal hypertensive) | Oral (p.o.) | 1 - 2.5 mg/kg | Gradual and progressive fall in blood pressure.[2] | |
| Dog (Anesthetized) | Intravenous (i.v.) | Not explicitly stated | Increased cardiac output and regional blood flow, with a fall in mean blood pressure.[3] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility of in vivo studies. Below are generalized protocols for the preparation and administration of this compound based on common practices for similar compounds. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
This compound Solution Preparation for In Vivo Administration
Materials:
-
This compound hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol for Intravenous (i.v.) Administration:
-
Vehicle Selection: Sterile saline (0.9% NaCl) is a commonly used vehicle for intravenous administration of water-soluble compounds like this compound hydrochloride.
-
Preparation of Stock Solution:
-
Aseptically weigh the required amount of this compound hydrochloride powder.
-
Dissolve the powder in a minimal amount of sterile water for injection.
-
Once fully dissolved, dilute the solution to the final desired concentration with sterile saline. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in a final volume of 10 mL of sterile saline.
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility.
-
Storage: Prepared solutions should be stored at 2-8°C and protected from light. It is recommended to use freshly prepared solutions for each experiment to ensure potency and stability.
Protocol for Oral (p.o.) Gavage Administration:
-
Vehicle Selection: For oral administration, this compound can be suspended or dissolved in an appropriate vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The choice of vehicle may depend on the specific formulation and experimental goals.
-
Preparation of Dosing Solution/Suspension:
-
Weigh the required amount of this compound.
-
If soluble, dissolve directly in the chosen vehicle.
-
If a suspension is required, triturate the powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
-
Volume of Administration: The volume administered via oral gavage should be based on the animal's body weight and the guidelines of the Institutional Animal Care and Use Committee (IACUC). Typical volumes for rats are 5-10 mL/kg.
Animal Handling and Administration
All animal procedures must be conducted in accordance with approved IACUC protocols.
Intravenous (i.v.) Injection (Rat Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound solution into one of the lateral tail veins.
-
Inject the solution slowly and observe for any signs of extravasation.
-
Withdraw the needle and apply gentle pressure to the injection site.
Oral (p.o.) Gavage (Rat):
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound solution or suspension.
-
Slowly withdraw the gavage needle.
-
Monitor the animal for any signs of distress.
Signaling Pathways and Experimental Workflows
This compound Vasodilation Signaling Pathway
This compound is a direct-acting vasodilator that, like its analog hydralazine, is thought to exert its effects by directly relaxing vascular smooth muscle cells. This action is believed to be mediated through the inhibition of calcium ion (Ca2+) release from intracellular stores within the smooth muscle cells, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation and vasodilation.[3]
Caption: this compound's proposed mechanism of vasodilation.
General In Vivo Experimental Workflow for this compound
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo this compound studies.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Assays Using Phthalazine-Based Compounds (Exemplified by Budralazine and Hydralazine)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Budralazine, a phthalazine derivative, is a vasodilator used in the management of hypertension. Structurally similar to the more extensively studied hydralazine, it is anticipated to share analogous mechanisms of action and cellular effects. Recent research has unveiled the potential of hydralazine, and by extension similar phthalazine compounds, as anti-cancer agents. These compounds have been demonstrated to induce cancer cell senescence, inhibit angiogenesis, and trigger apoptosis.[1][2][3][4] This document provides detailed application notes and protocols for utilizing this compound and related compounds in various cell culture assays to investigate their effects on cancer cells. The protocols are primarily based on published studies involving hydralazine, given the limited specific data for this compound.
Mechanism of Action Overview
This compound and hydralazine are direct-acting smooth muscle relaxants that function as vasodilators.[5] Their effects are primarily on arterioles. The proposed mechanisms for vasodilation include:
-
Inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum.
-
Opening of high conductance Ca²⁺-activated K⁺ channels (BKCa), leading to hyperpolarization.
-
Stimulation of the prostacyclin pathway.
In the context of oncology, hydralazine has been shown to exert its anti-cancer effects through several pathways:
-
Inhibition of 2-aminoethanethiol dioxygenase (ADO): This enzyme acts as a cellular oxygen sensor, and its inhibition prevents cancer cells from surviving in low-oxygen environments.
-
Induction of Cellular Senescence: Treatment with hydralazine can force cancer cells into a non-proliferative state.
-
Anti-angiogenesis: Hydralazine can inhibit the formation of new blood vessels, crucial for tumor growth, by interfering with VEGF and bFGF signaling.
-
Induction of Apoptosis: In some cancer cell lines, such as leukemic T cells, hydralazine can trigger programmed cell death via the intrinsic mitochondrial pathway.
-
DNA Demethylation: Hydralazine has been shown to have DNA demethylating activity, which can lead to the re-expression of tumor suppressor genes.
Quantitative Data Summary
The following tables summarize quantitative data from studies on hydralazine, which can serve as a reference for designing experiments with this compound.
Table 1: Vasodilatory Effects of Hydralazine
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ for relaxation | 3.6 ± 0.3 μM | Phenylephrine-constricted mesenteric arteries from pregnant rats | |
| Efficacy of relaxation | 75 ± 6.2% | Phenylephrine-constricted mesenteric arteries from pregnant rats | |
| pD₂ for relaxation | 5.38 ± 0.06 | Isolated porcine coronary arteries | |
| Emax for relaxation | 85.9 ± 3.6% | Isolated porcine coronary arteries |
Table 2: Anti-proliferative and Pro-apoptotic Effects of Hydralazine
| Assay | Cell Line | Concentration | Effect | Reference |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Inhibition of proliferation | |
| Apoptosis | Leukemic T cells (Jurkat) | 150-600 μM | Induction of caspase-dependent apoptosis | |
| Cellular Senescence | Glioblastoma cells | Not specified | Induction of senescence, stopping tumor growth |
Table 3: Anti-angiogenic Effects of Hydralazine
| Assay | Model | Concentration | Effect | Reference |
| Tube Formation | HUVEC | Not specified | Inhibition of tube formation | |
| Wound Healing | HUVEC | Not specified | Inhibition of cell migration | |
| Transwell Migration | HUVEC | Not specified | Inhibition of cell migration and invasion | |
| Rat Aortic Ring Assay | Rat Aorta | Not specified | Suppression of microvessel outgrowth | |
| Chicken Chorioallantoic Membrane (CAM) Assay | In vivo | Not specified | Inhibition of neovascularization |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Glioblastoma, Breast Cancer, Leukemic T cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the effect of this compound on the tube-forming ability of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
96-well plate
-
This compound
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat a 96-well plate with 50 µL of Matrigel per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound.
-
Seed 1.5 x 10⁴ HUVECs onto the Matrigel-coated wells.
-
Incubate for 4-6 hours at 37°C.
-
Visualize the formation of capillary-like structures (tubes) using a microscope.
-
Quantify the tube formation by measuring the total tube length or the number of branch points using image analysis software.
Visualizations
Caption: Signaling pathways of this compound and related compounds.
Caption: Experimental workflows for key cell culture assays.
References
- 1. Common Blood Pressure Drug Hydralazine Could Slow Down Cancer | Health and Me [healthandme.com]
- 2. Common Blood Pressure Drug Could Slow Growth Of Fast-Growing Cancer | WBZ NewsRadio 1030 [wbznewsradio.iheart.com]
- 3. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo study of hydralazine, a potential anti-angiogenic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Budralazine in Cardiovascular Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Budralazine, a direct-acting arteriolar vasodilator, in cardiovascular research models. This document includes detailed experimental protocols, a summary of its mechanism of action, and quantitative data from preclinical studies. This compound, a derivative of hydralazine, is noted for its potent and long-lasting hypotensive effects.
Mechanism of Action
This compound exerts its vasodilatory effect directly on vascular smooth muscle, leading to a reduction in peripheral resistance and a decrease in blood pressure.[1][2] While the precise molecular mechanism is not fully elucidated, evidence suggests it primarily involves the modulation of intracellular calcium signaling.[2][3] Unlike many other vasodilators, its action appears to be largely independent of the nitric oxide/cyclic GMP pathway.[1] The proposed mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium availability leads to smooth muscle relaxation and vasodilation. Some studies on its analog, hydralazine, also suggest a potential role for the opening of high-conductance calcium-activated potassium channels (BKCa), which would lead to hyperpolarization and further contribute to vasodilation.
Signaling Pathway of this compound-Induced Vasodilation
References
Application Notes & Protocols: Efficacy Testing of Budralazine in Preclinical Animal Models
Introduction
Budralazine, a vasodilator of the hydrazine derivative class, acts directly on vascular smooth muscle to lower blood pressure.[1][2] Its primary therapeutic applications are in the management of hypertension, including severe cases such as hypertensive emergencies and eclampsia, and as an adjunct therapy in heart failure.[3][4] Like its analogue hydralazine, this compound functions mainly as an arteriolar vasodilator, reducing peripheral resistance and consequently decreasing blood pressure and cardiac afterload.[5] The evaluation of this compound's efficacy and safety in preclinical settings is crucial for its clinical development. This document provides detailed protocols for assessing the therapeutic efficacy of this compound in established animal models of hypertension and heart failure.
Mechanism of Action
The precise molecular mechanism of this compound, similar to hydralazine, is not fully elucidated but is known to involve direct relaxation of arterial smooth muscle. The proposed mechanisms include the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum, which is a critical step in smooth muscle contraction. Additionally, it may increase the bioavailability of nitric oxide (NO), leading to elevated cyclic guanosine monophosphate (cGMP) levels and subsequent vasodilation. This multi-faceted action on vascular smooth muscle makes it an effective agent for reducing systemic vascular resistance.
Recommended Animal Models & Protocols
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Models should recapitulate key aspects of human hypertension or heart failure.
Spontaneously Hypertensive Rat (SHR) Model for Hypertension
The SHR is a genetic model that closely mimics human essential hypertension, characterized by a gradual development of high blood pressure. It is the most widely used rat model for hypertension research.
Experimental Protocol: SHR Model
-
Objective: To evaluate the antihypertensive efficacy of this compound in a genetic model of hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks of age. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Acclimatization: Animals are housed for at least one week under standard conditions (12:12-h light-dark cycle, 22±2°C, food and water ad libitum) before the experiment.
-
Experimental Groups:
-
WKY Control + Vehicle
-
SHR + Vehicle
-
SHR + this compound (Low Dose, e.g., 10 mg/kg/day)
-
SHR + this compound (High Dose, e.g., 30 mg/kg/day)
-
-
Drug Administration: this compound is administered orally via gavage once daily for 4 weeks. The vehicle is sterile water or 0.5% carboxymethylcellulose.
-
Efficacy Assessment (Hemodynamics):
-
Blood Pressure Monitoring: Systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are monitored weekly using non-invasive tail-cuff plethysmography. For continuous and more accurate measurements, radiotelemetry is the gold standard.
-
Telemetry Protocol: A telemetric transmitter is surgically implanted into the abdominal aorta under anesthesia. Animals are allowed to recover for 7-10 days before treatment begins. Data is recorded continuously throughout the 4-week treatment period.
-
-
Terminal Endpoints (Week 4):
-
Animals are euthanized, and blood is collected for biomarker analysis (e.g., plasma renin activity).
-
The heart is excised, and the left ventricle (LV) and body weight are recorded to calculate the heart weight to body weight ratio (HW/BW), an index of cardiac hypertrophy.
-
A portion of the LV is fixed in 10% neutral buffered formalin for histopathological analysis.
-
Deoxycorticosterone Acetate (DOCA)-Salt Model for Hypertension
The DOCA-salt model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance. This model is useful for studying salt-sensitive hypertension.
Experimental Protocol: DOCA-Salt Model
-
Objective: To assess this compound's efficacy in a model of salt-sensitive, volume-dependent hypertension.
-
Animals: Male Sprague-Dawley rats, 8-10 weeks of age.
-
Model Induction:
-
Animals undergo a unilateral nephrectomy (removal of one kidney) under isoflurane anesthesia.
-
One week post-surgery, a subcutaneous pellet of DOCA (e.g., 50 mg/rat, 21-day release) is implanted.
-
Drinking water is replaced with 1% NaCl solution.
-
Control (sham) animals undergo a sham surgery and receive normal drinking water.
-
-
Treatment: Two weeks after DOCA implantation, when hypertension is established, this compound treatment is initiated (oral gavage, daily for 4 weeks) as described for the SHR model.
-
Efficacy Assessment: Blood pressure is monitored weekly via the tail-cuff method.
-
Terminal Endpoints: At the end of the study, heart and kidney tissues are collected for hypertrophy and fibrosis assessment (histopathology).
Transverse Aortic Constriction (TAC) Model for Heart Failure
The TAC model in mice induces pressure overload on the left ventricle, leading to a progression from cardiac hypertrophy to heart failure with reduced ejection fraction (HFrEF), mimicking aspects of human hypertensive heart disease.
Experimental Protocol: TAC Model
-
Objective: To determine if this compound, by reducing afterload, can attenuate pathological cardiac remodeling and dysfunction in a pressure-overload heart failure model.
-
Animals: Male C57BL/6 mice, 10-12 weeks of age.
-
Model Induction (TAC Surgery):
-
Mice are anesthetized, and the chest is opened to expose the aortic arch.
-
A ligature (e.g., 7-0 silk suture) is tied around the transverse aorta between the brachiocephalic and left common carotid arteries, typically over a 27-gauge needle, which is then removed to create a defined constriction.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
-
-
Treatment: this compound treatment (e.g., 25 mg/kg/day in drinking water or via oral gavage) is initiated one week post-TAC surgery and continued for 4-8 weeks.
-
Efficacy Assessment:
-
Echocardiography: Transthoracic echocardiography is performed at baseline (before treatment) and at the end of the study to assess cardiac function and dimensions (e.g., Left Ventricular Ejection Fraction (LVEF), fractional shortening, LV wall thickness).
-
Hemodynamic Analysis (Terminal): Pressure-volume (PV) loop analysis is performed as a terminal procedure to obtain detailed cardiac function parameters like end-systolic pressure-volume relationship (ESPVR) and end-diastolic pressure-volume relationship (EDPVR). This is considered the gold standard for assessing cardiac contractility and stiffness.
-
-
Terminal Endpoints:
-
Heart and lung weights are measured to assess cardiac hypertrophy and pulmonary congestion.
-
Heart tissue is collected for histopathological analysis of fibrosis (Masson's trichrome stain) and myocyte size (H&E stain).
-
Gene expression analysis (RT-qPCR) for markers of cardiac stress and fibrosis (e.g., Nppa, Nppb, Col1a1) can be performed on ventricular tissue.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups.
Table 1: Example Data Summary for Hemodynamic Parameters in the SHR Model
| Parameter | WKY + Vehicle | SHR + Vehicle | SHR + this compound (Low Dose) | SHR + this compound (High Dose) |
| Baseline SBP (mmHg) | 125 ± 5 | 185 ± 8 | 184 ± 7 | 186 ± 8 |
| Week 4 SBP (mmHg) | 127 ± 6 | 192 ± 9 | 165 ± 7 | 145 ± 6** |
| Change in SBP (mmHg) | +2 | +7 | -19 | -41 |
| Week 4 Heart Rate (bpm) | 310 ± 15 | 380 ± 20 | 410 ± 18 | 425 ± 22 |
| HW/BW Ratio (mg/g) | 2.8 ± 0.2 | 4.1 ± 0.3 | 3.7 ± 0.2 | 3.4 ± 0.3** |
| Values are presented as Mean ± SEM. SBP: Systolic Blood Pressure; HW/BW: Heart Weight to Body Weight. *p<0.05, **p<0.01 vs. SHR + Vehicle. |
Table 2: Example Data Summary for Cardiac Function in the TAC Model
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + this compound |
| LVEF (%) | 75 ± 4 | 35 ± 5 | 50 ± 6 |
| LV Mass (mg, echo) | 95 ± 8 | 150 ± 12 | 125 ± 10 |
| Lung Weight/Body Weight (mg/g) | 5.1 ± 0.4 | 8.5 ± 0.7 | 6.2 ± 0.5** |
| LV Fibrosis (%, histology) | 1.5 ± 0.5 | 12.2 ± 2.1 | 7.8 ± 1.5 |
| ESPVR (mmHg/µL) | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.9 ± 0.3 |
| Values are presented as Mean ± SEM. LVEF: Left Ventricular Ejection Fraction; ESPVR: End-Systolic Pressure-Volume Relationship. *p<0.05, **p<0.01 vs. TAC + Vehicle. |
Detailed Protocol: Histopathological Analysis of Cardiac Tissue
-
Tissue Collection and Fixation:
-
Following euthanasia, excise the heart and wash briefly in ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Arrest the heart in diastole by perfusing with a potassium chloride solution.
-
Fix the heart in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
-
Tissue Processing and Embedding:
-
After fixation, transfer the tissue to 70% ethanol.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Orient the heart to allow for cross-sectional cuts (short-axis view) at the mid-papillary level.
-
-
Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome and mount on glass slides.
-
Hematoxylin and Eosin (H&E) Staining: For general morphology and measurement of cardiomyocyte cross-sectional area.
-
Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis), which stains blue, while myocytes stain red.
-
-
Image Acquisition and Analysis:
-
Scan the stained slides using a digital slide scanner or capture images with a microscope-mounted camera.
-
Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the percentage of fibrotic area (blue-stained area / total tissue area) and the average cardiomyocyte cross-sectional area.
-
References
- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Hydralazine - Wikipedia [en.wikipedia.org]
Techniques for Measuring Budralazine Concentration in Plasma: Application Notes and Protocols
Disclaimer: Limited direct literature was identified for the analysis of budralazine in plasma. The following application notes and protocols are adapted from established and validated methods for the closely related and structurally similar compound, hydralazine. These methodologies provide a strong foundation for developing a validated assay for this compound, though optimization and validation specific to this compound would be required.
Introduction
This compound is a vasodilator drug used in the management of hypertension. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides detailed application notes and protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Note 1: HPLC-UV Method
This method is suitable for the routine quantification of this compound in plasma samples, offering a balance of sensitivity and accessibility.
Quantitative Data Summary
| Parameter | Performance Metric |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Recovery | > 85% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., 4-methylhydralazine or other suitable analogue)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Perchloric acid
-
Sodium acetate
-
Human plasma (drug-free)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and sodium acetate buffer (e.g., 30:70 v/v), adjusted to a suitable pH.
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Calibration Standards and Quality Control (QC) Samples: Prepare working solutions by serially diluting the stock solutions. Spike drug-free plasma with the working solutions to obtain calibration standards and QC samples at various concentrations.
4. Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma sample, add 50 µL of the IS working solution and vortex briefly.
-
Add 1 mL of cold acetonitrile or perchloric acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion (e.g., 20 µL) into the HPLC system.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Sodium Acetate Buffer
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., 230 nm).[1][2]
-
Injection Volume: 20 µL
Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
Application Note 2: LC-MS/MS Method
This method offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for studies requiring low detection limits.
Quantitative Data Summary
| Parameter | Performance Metric |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Recovery | > 90% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Centrifuge
-
Vortex mixer
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Stock Solutions: Prepare stock solutions of this compound and the IS in methanol (e.g., 1 mg/mL).
-
Calibration Standards and QC Samples: Prepare by spiking drug-free plasma with serially diluted working solutions.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the IS working solution and vortex.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.[3]
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject a portion (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase Gradient: A gradient elution from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound and the IS need to be determined by direct infusion.
Workflow Diagram
References
High-Performance Liquid Chromatography (HPLC) for the Analysis of Budralazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Budralazine using High-Performance Liquid Chromatography (HPLC). While specific literature on HPLC methods for this compound is not widely available, its structural similarity to Hydralazine allows for the adaptation of established and validated methods for Hydralazine and its analogue, Dihydralazine. The protocols outlined below are based on robust methods developed for these related compounds and are intended to serve as a comprehensive guide for researchers. These methods are applicable for the analysis of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices, and are crucial for quality control, stability studies, and pharmacokinetic assessments.
Introduction to this compound and the Importance of HPLC Analysis
This compound, a phthalazine derivative, is a vasodilator used in the management of hypertension. Its therapeutic efficacy is dependent on achieving and maintaining optimal plasma concentrations. Therefore, accurate and precise analytical methods are essential for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and specificity, making it the method of choice for the analysis of pharmaceutical compounds like this compound.
Mechanism of Action:
This compound, similar to Hydralazine, is a direct-acting smooth muscle relaxant.[1][2] It primarily acts as a vasodilator on resistance arterioles.[1] The proposed mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in arterial smooth muscle cells.[1][3] This leads to a decrease in intracellular calcium levels, preventing the activation of myosin light-chain kinase and subsequent muscle contraction. Additionally, it may increase cyclic guanosine monophosphate (cGMP) levels, which also promotes vasodilation. This relaxation of vascular smooth muscle results in decreased peripheral resistance, leading to a reduction in blood pressure and afterload.
HPLC Methodologies for this compound Analysis
The following protocols are adapted from validated methods for Hydralazine and Dihydralazine and are expected to be suitable for this compound with minor modifications and validation.
Method 1: Isocratic RP-HPLC for Bulk Drug and Pharmaceutical Formulations
This method is suitable for the routine quality control analysis of this compound in its pure form and in tablet or injection formulations.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.1M Sodium Dihydrogen Phosphate : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 10 min |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Mix 800 mL of 0.1M sodium dihydrogen phosphate buffer with 200 mL of HPLC grade methanol. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to a single dose of this compound into a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Sample Preparation (Injections):
-
Transfer an accurately measured volume of the injection formulation into a volumetric flask.
-
Dilute to a suitable concentration with the mobile phase.
-
Method 2: Stability-Indicating RP-HPLC Method
This method is designed to separate this compound from its potential degradation products, making it suitable for stability studies.
Chromatographic Conditions:
| Parameter | Condition |
| Column | BDS Hypersil C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.05M Potassium Dihydrogen Orthophosphate (pH 6.0) : Acetonitrile (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a this compound solution. This involves exposing the drug to various stress conditions:
-
Acid Degradation: Treat with 0.1N HCl at 60°C for 30 minutes.
-
Base Degradation: Treat with 0.1N NaOH at 60°C for 30 minutes.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 15 minutes.
-
Thermal Degradation: Heat the solid drug at 105°C for 6 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should show well-resolved peaks for the parent drug and any degradation products.
Method 3: HPLC for Pharmacokinetic Studies in Plasma
This method is designed for the quantification of this compound in human plasma and requires a more sensitive detector and rigorous sample preparation.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 µBondapak, 10 µm |
| Mobile Phase | Methanol : 2% Acetic Acid (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 230 nm, Emission: 430 nm) |
| Injection Volume | 50 µL |
Sample Preparation (Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
-
Acidify the plasma with 0.02 M HCl.
-
For the determination of unchanged this compound, derivatization with nitrous acid followed by sodium methylate may be necessary to enhance stability and chromatographic properties.
-
For "apparent" this compound (including acid-labile hydrazones), acidify with 3 M HCl and incubate at 90°C for 30 minutes before derivatization.
-
Extract the derivatized compounds with a suitable organic solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Method Validation
All HPLC methods must be validated according to ICH guidelines (Q2(R1)) to ensure they are suitable for their intended purpose. Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve and quantify the analyte in the presence of other components (e.g., excipients, degradation products, plasma components). |
| Linearity | A linear relationship between concentration and peak area should be established over a defined range (e.g., correlation coefficient R² > 0.999). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be assessed. The relative standard deviation (%RSD) should typically be < 2%. |
| Accuracy | The closeness of the measured value to the true value should be determined, often through recovery studies (e.g., 98-102%). |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | The method's performance should be unaffected by small, deliberate variations in chromatographic parameters (e.g., mobile phase composition, pH, flow rate). |
Data Presentation
Quantitative data from the HPLC analysis should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | |
| Theoretical Plates | > 2000 | |
| %RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (R²) |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low QC | |||
| Mid QC | |||
| High QC |
Visualizations
Signaling Pathway of this compound's Vasodilatory Action
Caption: Signaling pathway of this compound leading to vasodilation.
Experimental Workflow for HPLC Analysis of this compound in Tablets
Caption: Workflow for HPLC analysis of this compound tablets.
Logical Relationship for Method Validation
Caption: Key parameters for HPLC method validation.
References
Spectroscopic Analysis of Budralazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budralazine, a hydrazine derivative of phthalazine, is an antihypertensive agent that acts as a vasodilator. Its efficacy and safety are intrinsically linked to its chemical structure and purity. Therefore, rigorous analytical characterization is paramount throughout the drug development process, from synthesis to formulation and metabolic studies. Spectroscopic techniques are fundamental tools for the qualitative and quantitative analysis of this compound, providing insights into its molecular structure, purity, and behavior in various matrices.
These application notes provide a comprehensive overview and detailed protocols for the spectroscopic analysis of this compound using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information is intended to guide researchers in establishing robust analytical methods for the characterization of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The method is based on the principle of absorption of ultraviolet or visible light by the analyte, which is proportional to its concentration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the UV-Vis spectrophotometric analysis of this compound. As specific data for this compound is limited in publicly available literature, the data for its close structural analog, Hydralazine Hydrochloride, is provided as a reference. It is recommended to determine these parameters specifically for this compound in your laboratory setting.
| Parameter | Value (for Hydralazine HCl) | Reference |
| Wavelength of Maximum Absorbance (λmax) | 262 nm | [1][2] |
| Molar Absorptivity (ε) | ~1.5 x 104 L·mol-1·cm-1 | Derived from available data |
| Linearity Range | 2-20 µg/mL | [2] |
| Limit of Detection (LOD) | 0.051 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.16 µg/mL | [1] |
Experimental Protocol: UV-Vis Spectrophotometric Assay of this compound
This protocol outlines the steps for the quantitative determination of this compound in a bulk sample.
1. Instrumentation:
-
A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Distilled or deionized water
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is the standard stock solution.
4. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 2 to 20 µg/mL.
5. Preparation of Sample Solution:
-
Accurately weigh a quantity of the this compound bulk sample equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol.
-
Filter the solution if necessary.
-
Dilute a suitable aliquot of the filtered solution with methanol to obtain a final concentration within the linearity range.
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use methanol as a blank.
-
Record the absorbance of the working standard solutions and the sample solution at the λmax (approximately 262 nm, to be confirmed for this compound).
7. Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the working standard solutions against their respective concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage purity of the this compound bulk sample.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification and structural elucidation of this compound. It provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule.
Qualitative Data Summary
The following table lists the characteristic FT-IR absorption bands for Hydralazine Hydrochloride, which are expected to be similar for this compound due to their structural similarities. The exact peak positions for this compound should be confirmed experimentally.
| Wavenumber (cm-1) | Assignment | Reference |
| ~3455 | N-H stretching (hydrazine group) | |
| ~3025 | Aromatic C-H stretching | |
| ~1600-1450 | C=C and C=N ring stretching | |
| ~1174 | C-N stretching | |
| ~800-600 | C-H out-of-plane bending |
Experimental Protocol: FT-IR Analysis of this compound
This protocol describes the procedure for obtaining an FT-IR spectrum of a solid this compound sample using the Attenuated Total Reflectance (ATR) technique.
1. Instrumentation:
-
FT-IR spectrometer equipped with an ATR accessory.
2. Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the powdered this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
3. Spectral Acquisition:
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Acquire the FT-IR spectrum over a range of 4000 to 400 cm-1.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
4. Data Analysis:
-
Process the spectrum (e.g., baseline correction, smoothing) as required.
-
Identify the characteristic absorption bands and compare them with the reference spectrum of this compound or the expected vibrational frequencies for its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Qualitative Data Summary
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
| 1H | Aromatic protons (phthalazine ring) | 7.0 - 8.5 |
| 1H | N-H protons (hydrazine group) | Variable, typically broad |
| 1H | CH3 protons (butyl group) | 0.8 - 1.0 (t) |
| 1H | CH2 protons (butyl group) | 1.2 - 1.8 (m) |
| 1H | CH proton (butylidene group) | 6.5 - 7.5 (t) |
| 13C | Aromatic carbons | 120 - 150 |
| 13C | C=N carbon | 150 - 165 |
| 13C | Alkyl carbons (butyl group) | 10 - 40 |
Experimental Protocol: NMR Analysis of this compound
This protocol outlines the general procedure for acquiring 1H and 13C NMR spectra of this compound.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
2. Reagents and Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tubes
3. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved.
4. Spectral Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the 1H NMR spectrum using standard acquisition parameters.
-
Acquire the 13C NMR spectrum. A proton-decoupled experiment is typically used.
5. Data Analysis:
-
Process the spectra (e.g., Fourier transformation, phase correction, baseline correction).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts to the corresponding protons and carbons in the this compound structure using chemical shift tables, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and specific technique used for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. It is also a critical tool for identifying and quantifying metabolites of this compound in biological matrices.
Qualitative and Quantitative Data Summary
The exact mass and major fragmentation patterns of this compound need to be determined experimentally. The following table provides predicted information based on its chemical structure.
| Parameter | Predicted Value for this compound |
| Chemical Formula | C12H14N4 |
| Exact Mass | 214.1218 |
| Molecular Ion [M]+• | m/z 214 |
| Key Fragment Ions | Fragmentation is expected to occur at the hydrazine linkage and within the butylidene side chain. Common fragments may include the loss of the butylidene group or cleavage of the N-N bond. |
Experimental Protocol: Mass Spectrometric Analysis of this compound
This protocol describes the general procedure for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
2. Reagents and Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Volatile additives (e.g., formic acid, ammonium acetate)
3. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. LC-MS Analysis:
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute this compound (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion (m/z 214) as the precursor ion and applying collision energy to induce fragmentation.
-
5. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the this compound peak and confirm its molecular weight.
-
Analyze the MS/MS spectrum to identify the fragmentation pattern and confirm the structure.
Conclusion
The spectroscopic techniques outlined in these application notes provide a robust framework for the comprehensive analysis of this compound. UV-Vis spectroscopy offers a simple and reliable method for quantification. FT-IR spectroscopy is essential for rapid identification and confirmation of the drug's functional groups. NMR spectroscopy provides unequivocal structural elucidation, while mass spectrometry offers high sensitivity for molecular weight determination, structural confirmation, and metabolite identification. For regulatory purposes, it is crucial to validate these analytical methods according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. The provided protocols and data, with appropriate experimental verification for this compound, will aid researchers in achieving a thorough and accurate spectroscopic analysis of this important antihypertensive agent.
References
Budralazine in Endothelial Function Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Current State of Research: Limited Direct Evidence for Endothelial-Mediated Effects of Budralazine
Extensive review of published literature indicates that there is a significant lack of direct evidence detailing the effects of this compound on endothelial function. The primary mechanism of action for this compound, a hydrazine derivative, is well-established as a direct-acting vasodilator on vascular smooth muscle. This effect is largely attributed to its ability to inhibit calcium ion (Ca²⁺) fluxes within smooth muscle cells, leading to relaxation and a subsequent decrease in blood pressure.[1]
A key study investigating the effects of this compound in spontaneously hypertensive rats (SHR) found that at effective oral antihypertensive doses, this compound had no significant effect on the levels of cyclic nucleotides (cAMP and cGMP) in the aorta.[1] This finding is critical as the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is the principal signaling cascade for endothelium-dependent vasodilation. The lack of cGMP elevation with this compound treatment suggests its vasodilatory action is independent of this canonical endothelial pathway.
Comparison with Hydralazine: A Complex Picture
While direct data on this compound is scarce, research into the closely related compound, hydralazine, presents a more complex and sometimes contradictory view of its interaction with the endothelium. It is crucial to note that these findings cannot be directly extrapolated to this compound but may offer context for future research.
Some studies suggest a partial endothelium-dependent component to hydralazine-induced vasodilation, particularly at lower, clinically relevant concentrations.[2] However, the mechanism appears to be independent of nitric oxide, as it is not blocked by NO synthase inhibitors.[2] Conversely, other studies in hypertensive rats have shown that chronic hydralazine treatment, unlike ACE inhibitors, did not improve impaired endothelium-dependent relaxation in response to acetylcholine.[3] There is also evidence that hydralazine possesses antioxidant properties, which could indirectly preserve endothelial function by scavenging reactive oxygen species that would otherwise degrade nitric oxide. A clinical study concluded that hydralazine does not act as a "NO enhancer" and does not attenuate nitric oxide resistance in patients with chronic heart failure.
Given the limited and indirect nature of the available information, researchers investigating the vascular effects of this compound should prioritize direct assessment of its impact on endothelial cell signaling and function.
Quantitative Data Summary
Due to the lack of specific studies on this compound and endothelial function, a detailed quantitative table on this topic cannot be provided. The table below summarizes the key findings related to this compound's primary, direct vasodilator mechanism.
Table 1: Summary of Key Findings on the Vasodilator Action of this compound
| Experimental Model | Key Findings | Reference |
| Isolated Rabbit Aorta | Relaxed KCl- and noradrenaline-induced contractions in a concentration-dependent manner. | |
| K⁺-depolarized Rabbit Aorta | Produced a concentration-related inhibition of contractile response to cumulative addition of Ca²⁺. | |
| Spontaneously Hypertensive Rats (SHR) | No significant effect on cyclic AMP or cyclic GMP levels in the aorta at effective oral doses. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established direct vasodilator mechanism of this compound and, for comparative purposes, the canonical nitric oxide pathway for endothelium-dependent vasodilation.
Protocols
Protocol 1: General Method for Assessing Endothelium-Dependent Vasorelaxation in Isolated Aortic Rings
This protocol provides a general framework for investigating the effects of a test compound, such as this compound, on endothelium-dependent vasorelaxation. It would need to be optimized for specific laboratory conditions and animal models.
1. Objective: To determine if the vasorelaxant effect of this compound is dependent on the vascular endothelium.
2. Materials:
-
Male Wistar rats (or other appropriate animal model)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Phenylephrine (PE)
-
Acetylcholine (ACh)
-
This compound (in appropriate solvent)
-
Organ bath system with force-displacement transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Dissection tools
3. Methodology: a. Aortic Ring Preparation: i. Euthanize the rat via an approved method and perform a thoracotomy to expose the thoracic aorta. ii. Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. iii. Remove adhering connective and adipose tissue. iv. Cut the aorta into rings of 3-4 mm in width. v. For endothelium-denuded rings, gently rub the intimal surface with a fine wire or wooden stick. Successful denudation should be confirmed pharmacologically.
4. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by Phenylephrine.
-
Construct concentration-response curves for this compound in both endothelium-intact and endothelium-denuded rings.
-
Compare the curves to determine if the presence of endothelium significantly enhances the vasorelaxant effect of this compound. A rightward shift in the curve for denuded rings would suggest an endothelium-dependent component.
Conclusion and Future Directions
The current body of scientific literature does not support a significant role for endothelial-mediated pathways in the vasodilatory action of this compound. Its primary mechanism is a direct effect on vascular smooth muscle. For researchers in drug development, this compound should be characterized principally as a direct arterial vasodilator. For scientists investigating vascular biology, the lack of data presents an opportunity. Future studies could definitively confirm or refute an endothelium-dependent component to this compound's action using protocols similar to the one outlined above, and could explore potential antioxidant effects in endothelial cell cultures, drawing parallels from the more extensive research on hydralazine.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on endothelium-dependent vasorelaxation by hydralazine in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Budralazine in Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Budralazine, a direct-acting vasodilator, in smooth muscle contractility assays. The protocols outlined below are intended for researchers, scientists, and drug development professionals investigating the effects of vasoactive compounds on smooth muscle function.
Introduction
This compound, a hydrazine derivative, is recognized for its vasodilatory properties, which are primarily attributed to its direct action on vascular smooth muscle.[1] Understanding its mechanism and quantifying its effects are crucial for its potential therapeutic applications. Like its analogue hydralazine, this compound is understood to function, at least in part, by inhibiting the influx of calcium (Ca2+) into vascular smooth muscle cells.[2][3] The primary molecular mechanism involves the inhibition of inositol trisphosphate (IP3)-induced Ca2+ release from the sarcoplasmic reticulum.[4][5] This reduction in intracellular calcium concentration impedes the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.
Data Presentation: Efficacy of this compound Analogue (Hydralazine)
| Compound | Tissue/Cell Preparation | Pre-contraction Agent | Parameter | Value | Reference |
| Hydralazine | Isolated mesenteric resistance arteries (from pregnant rats) | Phenylephrine | EC50 | 3.6 ± 0.3 μM | |
| Hydralazine | Isolated mesenteric resistance arteries (from pregnant rats) | Phenylephrine | Maximal Relaxation | 75 ± 6.2% | |
| Hydralazine | Myofibrils from bovine carotid arteries | - | IC50 (Ca2+-dependent ATPase and phosphorylation) | 20 μM |
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
The vasodilatory effect of this compound is initiated by its direct action on vascular smooth muscle cells, leading to a cascade of intracellular events that culminate in relaxation.
Caption: this compound inhibits IP3-induced Ca2+ release from the sarcoplasmic reticulum, leading to smooth muscle relaxation.
Experimental Protocols
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Contractility
This protocol describes the measurement of isometric tension in isolated vascular smooth muscle rings, a standard method for assessing the effects of vasoactive compounds.
Caption: Workflow for isolated tissue bath smooth muscle contractility assay.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
-
Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings. For endothelium-denuded studies, gently rub the luminal surface with a fine wire.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
Experimental Procedure:
-
After equilibration, assess the viability of the rings by inducing a contraction with 60 mM KCl.
-
Wash the rings and allow them to return to baseline.
-
Induce a stable submaximal contraction using an agonist such as phenylephrine (e.g., 1 μM) or norepinephrine.
-
Once the contraction has plateaued, add this compound in a cumulative manner (e.g., from 1 nM to 100 μM) to generate a dose-response curve.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the dose-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Protocol 2: Cultured Smooth Muscle Cell Contraction Assay
This protocol utilizes cultured vascular smooth muscle cells (VSMCs) to assess contractility, offering a higher-throughput alternative to tissue-based assays.
Caption: Workflow for cultured smooth muscle cell contraction assay.
-
Cell Culture:
-
Culture human or animal-derived vascular smooth muscle cells in an appropriate medium (e.g., DMEM with 10% FBS) until they reach confluence.
-
For contraction assays, seed the cells onto a suitable substrate, such as collagen-coated flexible silicone membranes or within a 3D collagen gel matrix.
-
Prior to the experiment, serum-starve the cells for 24-48 hours to promote a contractile phenotype.
-
-
Contraction Measurement:
-
Collagen Gel Contraction:
-
Embed a known number of VSMCs within a collagen gel solution and allow it to polymerize.
-
Gently release the gel from the sides of the well.
-
Treat the gels with a contractile agonist (e.g., endothelin-1) in the presence or absence of different concentrations of this compound.
-
Image the gels at different time points and measure the change in gel area or diameter as an index of contraction.
-
-
Cell Shortening Assay:
-
Plate VSMCs at a low density on a collagen-coated surface.
-
After pre-incubation with this compound, stimulate contraction with an agonist.
-
Capture images before and after stimulation using phase-contrast microscopy.
-
Measure the change in cell length using image analysis software.
-
-
Intracellular Calcium Imaging:
-
Load the cultured VSMCs with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Measure baseline fluorescence.
-
Stimulate the cells with a contractile agonist in the presence or absence of this compound.
-
Monitor the change in fluorescence intensity, which corresponds to changes in intracellular calcium concentration.
-
-
-
Data Analysis:
-
Quantify the degree of gel contraction, cell shortening, or the peak intracellular calcium response.
-
Express the inhibitory effect of this compound as a percentage of the control response (agonist alone).
-
Generate dose-response curves to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the contractile response).
-
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydralazine dose-response curve analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydralazine-relaxing effect on rat aorta is not mediated through changes in ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Clinical application of vascular smooth muscle relaxants in the treatment of hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Budralazine Stability and Storage: A Technical Resource
Disclaimer: Publicly available stability and storage data for Budralazine is limited. The following information is substantially based on data for Hydralazine, a structurally related hydrazinophthalazine compound. This guidance should be considered as a starting point for establishing appropriate handling and storage protocols for this compound, and it is strongly recommended that users perform their own stability studies for their specific formulations and applications.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for this compound?
Q2: How sensitive is this compound to light?
Hydralazine, a similar compound, is known to be light-sensitive. Therefore, it is crucial to protect this compound from light to prevent photodegradation. Store the compound in amber vials or other light-resistant containers. When handling in the lab, minimize exposure to direct sunlight or strong artificial light.
Q3: What is the optimal pH for this compound stability in solution?
For Hydralazine, the maximum stability in aqueous solutions is observed at a pH of approximately 3.5. It is reasonable to infer that this compound may also exhibit greater stability in a slightly acidic environment. Conversely, alkaline conditions have been shown to significantly increase the degradation of related compounds.
Q4: Is this compound susceptible to oxidation?
Yes, compounds containing a hydrazine moiety, like this compound, are susceptible to oxidation. Oxidation can be catalyzed by factors such as exposure to air (oxygen), metal ions, and peroxidases. It is advisable to handle this compound solutions under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when used in sensitive assays. Hydralazine has also been shown to be a scavenger of reactive oxygen species (ROS).
Q5: Are there any known incompatibilities for this compound in solution?
While specific incompatibilities for this compound are not documented, studies on Hydralazine have shown that its decomposition can be catalyzed by phosphate buffers. Additionally, Hydralazine has been found to be incompatible with certain sugars like dextrose, fructose, lactose, and maltose in aqueous vehicles, leading to accelerated degradation. It is advisable to use non-reactive buffer systems and vehicles when preparing this compound solutions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of potency in prepared solutions. | Degradation due to improper storage conditions (light, temperature, pH). | - Store stock solutions in small aliquots at -20°C or below. - Protect solutions from light at all times using amber vials or by wrapping containers in foil. - Ensure the pH of the solution is in the optimal range (likely slightly acidic, around 3.5, based on Hydralazine data). - Prepare fresh solutions for critical experiments. |
| Color change observed in the solid compound or solutions. | Oxidation or degradation of the compound. | - Store the solid compound under an inert atmosphere if possible. - For solutions, consider de-gassing the solvent and storing under nitrogen or argon. - Avoid sources of metal ion contamination. |
| Precipitation observed in refrigerated solutions. | Poor solubility at lower temperatures. | - Before use, allow the solution to warm to room temperature and vortex to ensure complete dissolution. - If precipitation persists, consider preparing a fresh solution. - Check the solubility of this compound in your specific buffer or solvent system. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | - Use freshly prepared solutions for each experiment. - If using a stock solution, ensure it has been stored properly and for a validated period. - Perform a concentration determination (e.g., by UV-Vis spectrophotometry) before each critical experiment. |
Quantitative Data Summary (Based on Hydralazine)
Table 1: Recommended Storage Conditions for Hydralazine Formulations
| Formulation | Temperature | Light Protection | Shelf Life |
| Powder for Injection | Below 25°C | Protect from light | 5 years |
| Tablets | Below 25°C or 30°C (product dependent) | Protect from light | 2 to 4 years |
| Oral Solution (Compounded) | Refrigerated (2-8°C) | Not specified | At least 63 days for certain formulations |
| Powder (for research) | -20°C (long-term) | Protect from light | 3 years |
Table 2: pH-Dependent Stability of Hydralazine in Aqueous Solution
| pH | Stability |
| ~3.5 | Maximum stability |
| >7 | Increased degradation |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution (General Guidance)
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE).
-
Dissolution: Add a small amount of a suitable solvent (e.g., DMSO for initial dissolution, followed by dilution with an appropriate aqueous buffer). The choice of solvent and buffer should be determined by the specific experimental requirements and compatibility.
-
pH Adjustment: If preparing an aqueous solution, adjust the pH to a slightly acidic range (e.g., 3.5-4.5) using a compatible acid or buffer, based on the stability profile of related compounds.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.
-
Storage: Aliquot the stock solution into amber, sterile cryovials and store at -20°C or -80°C for long-term storage. Protect from light at all times.
Visualizations
Caption: Logical workflow for the proper storage and handling of this compound.
Caption: Factors potentially leading to the degradation of this compound.
References
Technical Support Center: Budralazine Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine in animal studies. The information is compiled from various preclinical investigations to address common challenges and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular effects of this compound observed in animal models?
A1: this compound is a potent vasodilator that primarily induces a dose-dependent reduction in blood pressure (hypotension).[1][2] This is often accompanied by a reflex increase in heart rate (tachycardia), although this compound has been reported to be less potent in inducing tachycardia compared to its analog, hydralazine.[2] Studies in dogs have also shown an increase in cardiac output and regional blood flow following intravenous administration.[1] Depending on the experimental model, slight positive or negative chronotropic (heart rate) and inotropic (contractility) effects have been observed.[1]
Q2: What are the common non-cardiovascular side effects of this compound in animal studies?
A2: In toxicology studies involving different animal models, several non-cardiovascular side effects have been noted. In rats, at high intravenous doses, potential target organs for toxicity include the thymus, urinary system, and male reproductive system. Fetal effects, such as increased preimplantation loss and minor skeletal variations, have been observed in rats at high doses. When administered topically to the eyes of rabbits and dogs, this compound has been associated with mild and transient ocular irritation, manifesting as blinking and squinting.
Q3: Are there any observed effects of this compound on specific tissues?
A3: Yes, studies involving ocular administration in dogs and rabbits have identified the tongue as a potential target tissue. Findings include minimal granulomatous inflammation in dogs and a dose-dependent increase in myofiber regeneration in rabbits.
Q4: How does the duration of action of this compound compare to hydralazine?
A4: In renal hypertensive dogs, the hypotensive effect of orally administered this compound has been shown to have a longer duration of action compared to hydralazine at equihypotensive doses.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpectedly severe hypotension and tachycardia | - Dose may be too high for the specific animal model or individual animal.- Rapid intravenous infusion. | - Review and adjust the dosage based on dose-response studies. - Administer the drug via a slower infusion rate. - Ensure continuous and accurate blood pressure monitoring. |
| High variability in cardiovascular responses | - Differences in anesthetic depth.- Individual differences in baroreflex sensitivity.- Underlying health status of the animals. | - Standardize and monitor the depth of anesthesia throughout the experiment.- Use a larger sample size to account for individual variability.- Ensure all animals are properly acclimatized and in good health before the study. |
| Signs of ocular irritation (blinking, squinting) during topical studies | - Direct irritant effect of the formulation. | - Record the severity and duration of the irritation.- Consider using a lower concentration or a different vehicle if irritation is severe and persistent.- Perform a thorough ophthalmological examination. |
| Gastrointestinal distress (vomiting, loss of appetite) in dogs | - A known side effect of hydralazine and its analogs. | - Administer the drug with food to potentially reduce gastrointestinal upset.- Monitor food and water intake.- If severe, consider dose reduction or alternative administration routes. |
Data on Cardiovascular Effects of this compound in Dogs
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Blood Pressure | Renal Hypertensive Dogs | 1 and 2.5 mg/kg | Oral | Gradual, progressive, and significant fall in blood pressure. | |
| Heart Rate | Renal Hypertensive Dogs | 1 and 2.5 mg/kg | Oral | Less potent in producing tachycardia compared to hydralazine. | |
| Cardiac Output | Anesthetized Dogs | Not specified | Intravenous | Increase in cardiac output. | |
| Regional Blood Flow | Anesthetized Dogs | Not specified | Intravenous | Increase in regional blood flow. | |
| Chronotropic/Inotropic Effects | Isolated and cross-circulated dog atrial preparations | Not specified | Intravenous (to donor dog) | Slight positive chronotropic and biphasic inotropic effects. | |
| Chronotropic/Inotropic Effects | Isolated and cross-circulated dog atrial preparations | Not specified | Intra-arterial (to sinus node artery) | Slight negative chronotropic and inotropic responses. |
Experimental Protocols
Representative Protocol for Intravenous Administration of this compound in Anesthetized Dogs
This protocol is a representative example based on common practices in canine cardiovascular studies.
-
Animal Model: Male beagle dogs (n=6 per group).
-
Anesthesia: Anesthesia can be induced with an appropriate agent (e.g., propofol) and maintained with an inhalant anesthetic (e.g., isoflurane). The depth of anesthesia should be monitored and kept constant throughout the experiment.
-
Instrumentation:
-
An intravenous catheter is placed for drug administration.
-
A catheter is inserted into the femoral artery for direct blood pressure measurement.
-
ECG leads are attached for monitoring heart rate and rhythm.
-
A thermodilution catheter may be placed for cardiac output measurement.
-
-
Drug Administration:
-
A baseline period of at least 30 minutes is allowed for stabilization after instrumentation.
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
The drug is administered as a slow intravenous bolus or a controlled infusion at the desired dose.
-
-
Data Collection:
-
Continuous recording of arterial blood pressure, heart rate, and ECG.
-
Cardiac output measurements are taken at baseline and at specified time points after drug administration.
-
-
Post-Procedure:
-
Animals are monitored during recovery from anesthesia.
-
Appropriate analgesic care is provided as needed.
-
Diagram of Experimental Workflow for IV this compound Administration in Dogs
Caption: Workflow for IV this compound administration in dogs.
Signaling Pathway
Proposed Vasodilatory Signaling Pathway of this compound
The exact molecular mechanism of this compound is not fully elucidated but is believed to be similar to its analog, hydralazine. It acts as a direct-acting smooth muscle relaxant.
Caption: Proposed mechanism of this compound-induced vasodilation.
References
Technical Support Center: Overcoming Budralazine Solubility Challenges
This technical support guide is designed for researchers, scientists, and drug development professionals working with Budralazine. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address issues related to its poor solubility.
Disclaimer: Publicly available data on the specific solubility properties of this compound is limited. The following guidance is based on established principles and techniques for enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs), particularly those in the Biopharmaceutics Classification System (BCS) Class II and IV.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is understanding the solubility of this compound important?
A1: The aqueous solubility of an active pharmaceutical ingredient is a critical factor that influences its dissolution rate and, consequently, its absorption and bioavailability after oral administration.[3] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[4] Poorly water-soluble drugs often exhibit low and variable bioavailability, which can hinder their therapeutic efficacy.[5] Therefore, overcoming the poor solubility of this compound is essential for successful formulation development.
Q2: To which Biopharmaceutics Classification System (BCS) class does a poorly soluble drug like this compound likely belong?
A2: Poorly water-soluble drugs typically fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). The formulation strategies for these classes focus on improving the drug's dissolution rate and solubility. BCS Class II compounds are the most common category for new drug candidates with solubility issues.
Q3: What are the primary physicochemical reasons for poor aqueous solubility?
A3: Poor aqueous solubility often results from a combination of high molecular weight, high lipophilicity (hydrophobicity), and a strong crystalline lattice structure. Lipophilic molecules are insoluble in aqueous solutions but may show some solubility in lipid-based excipients. A high melting point can also indicate a strong crystal lattice that requires significant energy to break, thus reducing solubility.
Q4: What are the main strategies for enhancing the solubility of a compound like this compound?
A4: A variety of techniques can be employed, broadly categorized as physical and chemical modifications. These include:
-
pH adjustment for ionizable compounds.
-
Particle size reduction (micronization and nanonization) to increase surface area.
-
Use of co-solvents to alter the polarity of the solvent.
-
Addition of surfactants to form micelles that can encapsulate the drug.
-
Complexation with agents like cyclodextrins.
-
Formation of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix.
-
Lipid-based drug delivery systems (LBDDS) , such as self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guides
Q1: Issue - During my experiment, this compound precipitates when I dilute my stock solution with an aqueous buffer. How can I prevent this?
A1: This is a common issue when a drug is dissolved in a non-aqueous solvent and then introduced to an aqueous medium.
-
Immediate Fix: Try reducing the final concentration of this compound in the aqueous medium. The solution may be supersaturated.
-
Formulation Adjustment: This issue highlights the need for a robust formulation strategy. Consider using a precipitation inhibitor. Certain polymers used in amorphous solid dispersions can inhibit precipitation after dissolution. Alternatively, a co-solvent system or a surfactant-based formulation (micellar solution) can help maintain the drug in a solubilized state upon dilution. Using a lipid-based formulation like a microemulsion can also hold the drug in hydrophobic cores, preventing precipitation.
-
pH Control: If this compound is a weak base, ensure the pH of the aqueous buffer is sufficiently low to keep it in its more soluble, ionized form.
Q2: Issue - The dissolution rate of my this compound formulation is very slow and inconsistent across batches.
A2: Slow and variable dissolution is a classic sign of poor solubility and potential issues with the physical form of the API.
-
Check Particle Size: The dissolution rate is directly related to the surface area of the drug particles. Inconsistent particle size distribution between batches can lead to variable dissolution. Consider particle size reduction techniques like micronization or nanonization for a more uniform and smaller particle size.
-
Evaluate Physical Form: Different polymorphic forms of a drug can have different solubilities and dissolution behaviors. Ensure you are using a consistent solid form. Creating an amorphous solid dispersion can be an effective way to enhance the dissolution rate by avoiding the crystalline lattice energy.
-
Improve "Wettability": Poor wetting of the hydrophobic drug particles can slow dissolution. Including a surfactant (e.g., Sodium Lauryl Sulfate, Tween 80) or a hydrophilic carrier in your formulation can improve the wettability of this compound.
Q3: Issue - I see no significant solubility improvement after adding a cyclodextrin to my formulation.
A3: Complexation with cyclodextrins is a powerful technique, but its success depends on several factors.
-
Stoichiometry and Concentration: Ensure the molar ratio of cyclodextrin to this compound is optimized. There must be enough cyclodextrin to form inclusion complexes with the required amount of drug.
-
Goodness of Fit: The formation of an inclusion complex relies on the "guest" molecule (this compound) fitting into the hydrophobic cavity of the "host" (cyclodextrin). You may need to screen different types of cyclodextrins (e.g., α-CD, β-CD, HP-β-CD) to find one with a compatible cavity size.
-
Method of Preparation: The method used to prepare the complex is crucial. Simple physical mixing is often insufficient. Techniques like kneading, co-precipitation, freeze-drying, or spray drying are more effective at forming true inclusion complexes.
Data Presentation: Solubility Enhancement Strategies
The following tables summarize common approaches and excipients used to overcome poor solubility.
Table 1: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| pH Adjustment | Converts the drug to its more soluble ionized (salt) form. | Simple, cost-effective for ionizable drugs. | Risk of in-vivo precipitation upon pH change in the GI tract; not for neutral compounds. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate. | Broadly applicable; can significantly improve dissolution kinetics. | May not increase equilibrium solubility; risk of particle agglomeration. |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic drugs. | Simple to formulate and evaluate. | Potential for precipitation upon dilution; toxicity concerns with some solvents. |
| Solid Dispersions | Disperses the drug in an amorphous state within a hydrophilic carrier matrix. | Significantly enhances dissolution rate and can create supersaturated solutions. | Formulations can be physically unstable over time (recrystallization). |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug molecule within the cyclodextrin's cavity. | High efficiency; can improve both solubility and stability. | Requires specific "fit"; can be expensive; potential for renal toxicity at high doses. |
| Lipid-Based Systems (LBDDS) | Solubilizes the drug in a lipid vehicle, which can form emulsions or micelles in the GI tract. | Enhances solubility and can improve absorption via lymphatic pathways. | Formulation can be complex; potential for drug degradation in lipid excipients. |
Table 2: Selected Excipients for Enhancing Solubility
| Excipient Class | Examples | Primary Mechanism |
| Surfactants | Sodium Lauryl Sulfate (SLS), Polysorbate 80 (Tween 80), Span 80. | Reduce surface tension and form micelles to solubilize the drug. |
| Polymers | Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycol (PEG). | Act as carriers in solid dispersions, inhibit crystallization. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl-ether-β-cyclodextrin (SBEβCD). | Form water-soluble inclusion complexes with the drug. |
| pH Modifiers | Citric Acid, Tartaric Acid. | Create a micro-environment where the pH favors the ionized, more soluble form of the drug. |
| Co-solvents | Propylene Glycol, Ethanol, Glycerol. | Increase solubility by reducing the polarity of the aqueous environment. |
| Superdisintegrants | Croscarmellose Sodium, Sodium Starch Glycolate. | Aid in the rapid breakdown of solid dosage forms, increasing the surface area for dissolution. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination via Saturation Shake-Flask Method
The shake-flask method is the gold standard for measuring equilibrium solubility. This protocol is adapted from established guidelines.
Objective: To determine the equilibrium solubility of this compound in a specific medium (e.g., phosphate buffer pH 7.4).
Materials:
-
This compound powder
-
Selected aqueous medium (e.g., buffer of desired pH)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for quantification (e.g., HPLC-UV)
-
Calibrated pH meter
Procedure:
-
Preparation: Add an excess amount of this compound powder to a vial. The presence of undissolved solid must be visible throughout the experiment to ensure saturation.
-
Add Medium: Add a known volume of the pre-heated (37 °C) aqueous medium to the vial.
-
Equilibration: Seal the vials tightly and place them in the orbital shaker at 37 °C. Agitate at a constant speed (e.g., 100 rpm) for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but preliminary tests should be run to confirm the time needed to reach a plateau.
-
Phase Separation: After agitation, allow the samples to settle at 37 °C for a specified period (e.g., 1 hour). Alternatively, centrifugation can be used for phase separation. This step is critical to avoid contamination of the liquid phase with solid particles.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. The first portion of the filtrate should be discarded to saturate the filter and prevent drug adsorption.
-
Dilution & Analysis: Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of your analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or other suitable method.
-
pH Measurement: Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in at least triplicate.
Protocol 2: Preparation of a this compound-PVP Solid Dispersion via Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer carrier
-
A common solvent in which both this compound and PVP are soluble (e.g., methanol, ethanol, or acetone)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP in a desired ratio (e.g., 1:4 drug-to-polymer). Dissolve both components completely in a minimal amount of the chosen solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue until a thin, solid film is formed on the inside of the flask and all solvent is removed.
-
Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the solid in a vacuum oven at 40 °C for 24 hours.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.
-
Characterization (Recommended): The resulting solid dispersion should be characterized using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of a drug melting peak (indicating an amorphous state) and X-Ray Powder Diffraction (XRPD) to confirm the lack of crystallinity.
Visualizations
Diagram 1: Decision Workflow for Solubility Enhancement
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Diagram 2: Experimental Workflow for Shake-Flask Method
Caption: Procedural workflow for the equilibrium solubility shake-flask experiment.
Diagram 3: Mechanism of Cyclodextrin Complexation
Caption: How cyclodextrin complexation enhances the solubility of a hydrophobic drug.
References
Technical Support Center: Optimizing Budralazine Dosage for Specific Research Outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budralazine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a direct-acting vasodilator. Its primary mechanism involves the relaxation of arteriolar smooth muscle. This is achieved by interfering with calcium ion signaling, specifically by inhibiting the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2][3][4] Evidence also suggests that at clinically relevant concentrations, its vasodilatory effects in some vascular beds can be mediated by the prostacyclin (PGI2) pathway.[5]
Q2: What is a typical starting dosage for in vivo animal studies with this compound?
A2: For in vivo studies in rats, oral administration of this compound has been investigated. A study in spontaneously hypertensive rats showed that an effective oral dose was without significant effect on cyclic nucleotide levels in the aorta. In another study, doses of 80 and 120 mg/L of the related compound hydralazine in the drinking water of rats initially induced a clear antihypertensive effect. For dogs, oral doses of 1 and 2.5 mg/kg of this compound have been shown to produce a significant fall in blood pressure. It is crucial to perform dose-response studies for your specific animal model and research question.
Q3: What are the key differences in the mechanism of action between this compound and Hydralazine?
A3: this compound and Hydralazine are structurally related and share a primary mechanism of action as direct vasodilators that interfere with intracellular calcium signaling in vascular smooth muscle. However, the duration of action and potency may differ. For instance, one study in dogs suggested that the hypotensive response of 1 mg/kg of this compound was comparable to 2.5 mg/kg of Hydralazine, but this compound had a longer duration of action.
Q4: How should I prepare this compound for in vitro experiments?
A4: The solubility and stability of this compound and its hydrochloride salt are important considerations. Hydralazine hydrochloride, a related compound, is soluble in water. Its stability in aqueous solutions is pH-dependent, with maximum stability observed around pH 3.5. It is recommended to prepare fresh solutions for each experiment and to be aware of potential degradation, which can be influenced by buffer composition. For example, phosphate buffers may catalyze the decomposition of hydralazine hydrochloride.
Troubleshooting Guides
Issue 1: Inconsistent or no vasorelaxation observed in ex vivo aortic ring assays.
-
Question: I am not seeing a consistent dose-dependent relaxation of my pre-contracted aortic rings with this compound. What could be the issue?
-
Answer:
-
Endothelium Integrity: The vasorelaxant effects of hydralazine, a related compound, have been shown to be partially dependent on an intact endothelium, especially at lower, clinically relevant concentrations (90 nM to 1 µM). Ensure that your vessel preparation technique preserves the endothelium. You can verify endothelial integrity by testing the response to an endothelium-dependent vasodilator like acetylcholine.
-
Drug Stability: As mentioned in the FAQs, the stability of these compounds can be pH and buffer dependent. Prepare fresh solutions and consider the composition of your physiological salt solution (PSS).
-
Pre-constriction Agent: The choice and concentration of the agent used to pre-contract the aortic rings (e.g., phenylephrine, KCl) can influence the observed relaxation. Ensure you are using a consistent and appropriate level of pre-constriction.
-
Tachyphylaxis: Repeated applications of vasodilators can sometimes lead to diminished responses (tachyphylaxis). Ensure adequate washout periods between drug applications.
-
Issue 2: High variability in blood pressure readings in animal studies.
-
Question: I am observing high variability in the hypotensive response to this compound in my rat model. How can I reduce this variability?
-
Answer:
-
Animal Acclimatization: Ensure that animals are properly acclimatized to the experimental setup to minimize stress-induced fluctuations in blood pressure.
-
Route of Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the pharmacokinetics and, consequently, the observed effect. Ensure consistent administration.
-
Tolerance Development: Studies with hydralazine have shown that tolerance to its antihypertensive effects can develop over time, potentially due to increased plasma renin activity. Consider the duration of your study and the dosing schedule.
-
Acetylator Phenotype: The metabolism of hydralazine is subject to genetic polymorphism in N-acetyltransferase, leading to "slow" and "fast" acetylators. This can affect drug clearance and response. While not explicitly documented for this compound in the provided results, it is a possibility to consider if you observe bimodal distribution in your response data.
-
Issue 3: Unexpected cell toxicity in in vitro cell culture experiments.
-
Question: I am seeing a decrease in cell viability at concentrations of this compound where I expect to see a specific signaling effect. What could be the cause?
-
Answer:
-
Off-target Effects: While the primary target is vascular smooth muscle for vasodilation, this compound and related compounds can have other biological activities. For instance, hydralazine has been shown to induce apoptosis in certain cancer cell lines at micromolar concentrations.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell type.
-
Purity of the Compound: Impurities in the drug preparation could contribute to unexpected cytotoxicity. Ensure you are using a high-purity grade of this compound.
-
Experimental Protocols
Protocol 1: Ex Vivo Vasorelaxation Assay Using Rat Aortic Rings
This protocol is a synthesized methodology based on standard practices for assessing the vasodilatory effects of compounds on isolated arterial segments.
1. Materials:
- Male Wistar rats (250-300g)
- Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
- Phenylephrine (PE)
- This compound
- Organ bath system with isometric force transducers
2. Aortic Ring Preparation: a. Euthanize the rat via an approved method. b. Immediately excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution. c. Carefully remove adhering connective and adipose tissue. d. Cut the aorta into 2-3 mm wide rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire.
3. Experimental Setup: a. Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. b. Connect the rings to isometric force transducers to record changes in tension. c. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
4. Vasorelaxation Protocol: a. After equilibration, contract the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM). b. Once the contraction has reached a stable plateau, add this compound cumulatively in increasing concentrations (e.g., 1 nM to 100 µM). c. Record the relaxation response at each concentration. d. At the end of the experiment, wash the rings and add a known vasodilator (e.g., sodium nitroprusside) to confirm the viability of the tissue.
5. Data Analysis: a. Express the relaxation response as a percentage of the initial PE-induced contraction. b. Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i)
This protocol outlines a general method for measuring changes in intracellular calcium using a fluorescent indicator like Fura-2 AM.
1. Materials:
- Cultured vascular smooth muscle cells (VSMCs)
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Agonist (e.g., phenylephrine)
- This compound
- Fluorescence spectrophotometer or microscope with ratiometric imaging capabilities
2. Cell Preparation and Dye Loading: a. Plate VSMCs on glass coverslips and grow to the desired confluency. b. Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS). c. Wash the cells with HBSS and incubate them with the Fura-2 AM loading solution in the dark at room temperature for 30-60 minutes. d. After loading, wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for about 30 minutes.
3. Calcium Measurement: a. Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence imaging system. b. Excite the cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm. c. Establish a stable baseline [Ca2+]i recording. d. Stimulate the cells with an agonist (e.g., phenylephrine) to induce an increase in [Ca2+]i. e. After the initial response, introduce this compound at the desired concentration and observe its effect on the agonist-induced calcium signal.
4. Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). b. The ratio is proportional to the intracellular calcium concentration. Calibration can be performed using ionophores and solutions of known calcium concentrations to convert the ratio to absolute [Ca2+]i values.
Data Presentation
Table 1: In Vitro Efficacy of Hydralazine on Aortic Preparations
| Preparation | Agonist | EC50 / IC50 | Reference |
| Rabbit Aorta | Phenylephrine | EC50: 20 ± 1 µM | |
| Rabbit Pulmonary Artery | Phenylephrine | EC50: 16 ± 2 µM | |
| Rat Aortic Rings | Sodium Nitroprusside (inhibition) | - |
Table 2: In Vivo Effects of this compound and Hydralazine on Blood Pressure
| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference |
| This compound | Renal Hypertensive Dogs | 1 mg/kg | p.o. | Gradual and progressive fall, max at 3-4h, lasting 6-10h | |
| This compound | Renal Hypertensive Dogs | 2.5 mg/kg | p.o. | Gradual and progressive fall, max at 3-4h, lasting 6-10h | |
| Hydralazine | Two-Kidney, One-Clip Hypertensive Rats | 80 mg/L in drinking water | p.o. | Initial decrease from 170-180 mmHg to 135-145 mmHg | |
| Hydralazine | Two-Kidney, One-Clip Hypertensive Rats | 120 mg/L in drinking water | p.o. | Initial decrease from 170-180 mmHg to 135-145 mmHg |
Visualizations
Signaling Pathways
Caption: this compound's inhibitory effect on the IP3 signaling pathway in vascular smooth muscle.
Caption: Proposed involvement of the prostacyclin pathway in this compound-induced vasorelaxation.
Experimental Workflow
Caption: Experimental workflow for the ex vivo vasorelaxation assay.
References
- 1. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Drug-Drug Interactions with Budralazine in a Lab Setting
Disclaimer on Budralazine Data Scarcity: Information regarding the in vitro drug-drug interaction profile of this compound is limited in publicly available scientific literature. Much of the data presented here is extrapolated from studies on Hydralazine, a structurally and pharmacologically similar hydrazine derivative. Researchers should use this information as a guiding resource and are encouraged to perform direct in vitro assessments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that might be relevant in a lab setting?
A1: The primary vasodilatory effect of this compound, similar to Hydralazine, is understood to be the inhibition of inositol 1,4,5-trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][2][3] This disruption of calcium signaling leads to muscle relaxation and vasodilation. At clinically relevant concentrations, its vasodilatory effects in the splanchnic resistance vasculature are primarily endothelial in origin.[4]
Q2: Which metabolic pathways are most likely to be involved in this compound's drug-drug interactions?
A2: Based on data for the related compound Hydralazine, this compound is likely metabolized by N-acetyltransferase 2 (NAT2) and may also be a substrate and inhibitor of aldehyde oxidase (AO) and various cytochrome P450 (CYP) enzymes.[5]
Q3: Is there evidence of this compound or related compounds inhibiting CYP enzymes?
A3: Yes, studies on Hydralazine and Dihydralazine indicate an inhibitory potential against several key CYP enzymes. Dihydralazine has been shown to be a mechanism-based inactivator of CYP1A2 and CYP3A4. Hydralazine has been found to inhibit CYP1A2, CYP2B6, CYP2D6, and CYP3A in human suspension hepatocytes.
Q4: What are the known metabolites of drugs in this class?
A4: For Hydralazine, in vitro metabolism using microsomal enzymes produces phthalazine and phthalazin-1-one. In vivo, it can also form hydrazone metabolites by reacting with endogenous acids like pyruvate.
Troubleshooting Guides
Issue: Inconsistent results in our in vitro CYP inhibition assay with this compound.
-
Question: We are observing high variability in our IC₅₀ values for this compound with CYP enzymes. What could be the cause?
-
Answer:
-
Solubility Issues: Ensure that this compound is fully solubilized in the assay media. Poor solubility can lead to inaccurate concentrations and variable results.
-
Cytotoxicity: In cell-based assays, it's crucial to determine the cytotoxic concentration of this compound. If the drug is causing cell death, this will confound the measurement of enzyme inhibition.
-
Microsomal Binding: The absence of data correction for microsomal binding can lead to an underestimation of the drug's inhibitory potential.
-
Pre-incubation Times: For time-dependent inhibitors, like Hydralazine with CYP1A2, the pre-incubation time is a critical parameter that must be optimized and kept consistent.
-
Reagent Stability: Ensure all reagents, especially NADPH and enzyme preparations, are fresh and have been stored correctly to maintain their activity.
-
Issue: Unexpectedly high inhibition of a specific metabolic pathway.
-
Question: We are using this compound as a selective inhibitor for aldehyde oxidase (AO), but we are seeing inhibition of other pathways. Why might this be happening?
-
Answer: While Hydralazine is a potent AO inhibitor, it is not entirely selective. At concentrations typically used to inhibit AO (≥50 μM), Hydralazine can also inhibit several CYP enzymes, including CYP1A2, CYP2B6, CYP2D6, and CYP3A. This lack of selectivity can lead to an overestimation of the fraction of a drug metabolized by AO. It is advisable to use lower concentrations of this compound (25-50 µM) to achieve a better balance between AO inhibition and off-target effects on CYPs, or to use a panel of inhibitors to confirm the metabolic pathways of your compound of interest.
Issue: Difficulty in reproducing published protocols.
-
Question: We are trying to replicate a published in vitro metabolism study for a hydrazine derivative, but our results are different. What are some common pitfalls?
-
Answer:
-
Differences in In Vitro Systems: The choice of in vitro system (e.g., recombinant enzymes, human liver microsomes, hepatocytes) can significantly impact results. Ensure you are using a comparable system to the one described in the protocol.
-
Source of Biological Material: There can be significant lot-to-lot variability in enzyme activity in human liver microsomes and hepatocytes.
-
Substrate Concentration: The concentration of the probe substrate used in an inhibition assay can affect the apparent IC₅₀ value. Ensure you are using a substrate concentration at or below the Km of the enzyme.
-
Analytical Method Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is sensitive enough to detect the formation of the metabolite at the intended concentrations.
-
Quantitative Data on Drug-Drug Interactions
The following table summarizes known inhibitory constants for Hydralazine, which may serve as an estimate for this compound's potential interactions.
| Interacting Drug/Enzyme | Parameter | Value | In Vitro System | Notes |
| Aldehyde Oxidase (AO) | Kᵢ | 83 ± 27 µM | Cryopreserved human hepatocytes | Time-dependent inhibitor. |
| Aldehyde Oxidase (AO) | kᵢₙₐcₜ | 0.063 ± 0.007 min⁻¹ | Cryopreserved human hepatocytes | Time-dependent inhibitor. |
| CYP1A2 | - | Time-dependent inhibitor | Human suspension hepatocytes | Specific IC₅₀ not consistently reported, but inhibition is observed at concentrations ≥50 μM. |
| CYP2B6 | - | Inhibitor | Human suspension hepatocytes | Inhibition observed at concentrations ≥50 μM. |
| CYP2D6 | IC₅₀ | 18 µM | Human hepatocytes | |
| CYP3A | - | Inhibitor | Human suspension hepatocytes | Inhibition observed at concentrations ≥50 μM. |
| CYP2C9 | - | No significant inhibition | Human liver microsomes | Studied with Dihydralazine. |
Experimental Protocols
Protocol: In Vitro Cytochrome P450 Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound for a specific CYP enzyme using human liver microsomes.
1. Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
Specific CYP probe substrate (e.g., Phenacetin for CYP1A2)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well incubation plate
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve the desired final concentrations in the assay.
-
In a 96-well plate, add the phosphate buffer, HLM, and the this compound dilution series.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system and the specific CYP probe substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the formation of the specific metabolite of the probe substrate.
3. Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: General experimental workflow for an in vitro drug-drug interaction assay.
References
- 1. Mechanism-based inactivation of cytochrome P450s 1A2 and 3A4 by dihydralazine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthesized Budralazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purity analysis of synthesized Budralazine (commonly known as Hydralazine).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for determining the purity of synthesized this compound?
A1: The most widely accepted and utilized method for this compound purity analysis is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC).[1][2][3][4] Other methods that have been reported include Gas Chromatography (GC), spectrophotometry, and spectrofluorometry.[1] However, HPLC is generally preferred for its high sensitivity, specificity, and ability to separate a wide range of potential impurities.
Q2: What are the potential impurities I should be aware of during this compound synthesis and analysis?
A2: Impurities in synthesized this compound can originate from the manufacturing process or degradation. Process-related impurities can include starting materials, intermediates, and by-products of side reactions. A known process-related impurity is 1-(2-phthalazin-1-ylhydrazino)phthalazine, sometimes referred to as Hazh Dimer. Degradation products can form under conditions of stress such as exposure to acid, base, oxidation, heat, or light. For instance, in basic conditions, this compound can be unstable. Nitrosamine impurities are also a potential concern that can arise during manufacturing or storage.
Q3: My chromatogram shows unexpected peaks. How can I identify them?
A3: The presence of unexpected peaks in your chromatogram indicates potential impurities. To identify these, a systematic approach is required. This typically involves:
-
Peak Purity Analysis: Using a Photo Diode Array (PDA) detector to check the spectral homogeneity of the peak.
-
Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) can provide molecular weight information of the unknown peak, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): For definitive structural elucidation of an isolated impurity, techniques like NMR and FTIR are invaluable.
-
Forced Degradation Studies: Subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products and see if any of the unknown peaks match.
Q4: What are the critical parameters for developing a robust HPLC method for this compound purity analysis?
A4: A robust HPLC method for this compound analysis requires careful optimization of several parameters:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the buffer is a critical parameter for achieving good separation.
-
Detection Wavelength: Detection is often performed in the UV range, with common wavelengths being around 230 nm or 254 nm.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintaining a consistent column temperature (e.g., 30°C) is important for reproducibility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase buffer. For a basic compound like this compound, a lower pH buffer can improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Replace the HPLC column with a new one of the same type. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve test to check for proper functioning. |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | |
| Inconsistent flow rate. | Check the pump for leaks and perform a flow rate calibration. | |
| Low Signal Intensity | Incorrect detection wavelength. | Verify that the detector is set to the optimal wavelength for this compound (e.g., 230 nm). |
| Low sample concentration. | Prepare a more concentrated sample solution. | |
| Detector lamp issue. | Check the lamp's energy and replace it if necessary. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Prepare fresh mobile phase with high-purity solvents and water. Flush the column with a strong solvent. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air. | |
| Detector fluctuation. | Allow the detector to warm up and stabilize. | |
| Extra Peaks in the Blank Run | Contamination from the autosampler or injection port. | Clean the autosampler needle and injection port. |
| Carryover from a previous injection. | Inject a series of blank runs after a high-concentration sample. | |
| Contaminated mobile phase. | Prepare a fresh mobile phase. |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of this compound
This protocol provides a general starting point for the purity analysis of this compound. Method validation according to ICH guidelines (Q2(R1)) is essential before routine use.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm) or equivalent. |
| Mobile Phase A | Phosphate buffer (pH 2.5). |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient | A gradient program should be developed to ensure separation of all potential impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 230 nm. |
| Injection Volume | 10 µL. |
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable diluent (e.g., a mixture of water and organic solvent similar to the initial mobile phase composition).
-
The final concentration should be within the linear range of the method.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.
-
Acid Degradation: Treat the this compound sample with an acid solution (e.g., 1M HCl) and heat if necessary.
-
Base Degradation: Treat the this compound sample with a base solution (e.g., 1M NaOH) and heat if necessary.
-
Oxidative Degradation: Treat the this compound sample with an oxidizing agent (e.g., 3-10% H₂O₂).
-
Thermal Degradation: Expose the solid this compound sample to high temperatures (e.g., 105°C for 24 hours).
-
Photolytic Degradation: Expose the this compound solution to UV light.
After exposure to the stress conditions, analyze the samples using the developed HPLC method to observe any degradation peaks.
Visualizations
Caption: Workflow for this compound Purity Analysis by HPLC.
Caption: Troubleshooting Workflow for Unexpected Peaks.
References
Technical Support Center: Enhancing the Antihypertensive Efficacy of Budralazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the antihypertensive effects of Budralazine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's antihypertensive effect?
This compound is a direct-acting vasodilator.[1] It primarily relaxes the smooth muscle of arterioles, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][2][3][4] This vasodilation is thought to result from the inhibition of calcium ion influx into vascular smooth muscle cells.
Q2: What are the main limitations observed when using this compound as a monotherapy for hypertension?
The primary limitation of this compound monotherapy is the induction of a reflex sympathetic stimulation of the heart, also known as the baroreceptor reflex. This can lead to an increased heart rate (tachycardia) and cardiac output, which can counteract the antihypertensive effect. In patients with coronary artery disease, this can potentially induce angina pectoris or myocardial infarction. Additionally, prolonged use may lead to fluid retention and, in some cases, a syndrome resembling lupus.
Q3: How can the antihypertensive effect of this compound be enhanced?
The most common and effective strategy to enhance the antihypertensive effect of this compound is to use it in combination with other antihypertensive agents. Specifically, co-administration with a beta-blocker (e.g., propranolol, oxprenolol) can counteract the reflex tachycardia. The addition of a diuretic helps to manage the fluid retention that can occur.
Q4: Are there any formulation strategies to improve this compound's efficacy and patient compliance?
Yes, developing controlled-release or sustained-release formulations of this compound and its analog hydralazine has been explored. These formulations aim to maintain a more consistent plasma drug concentration, which may help in reducing the peak-dose side effects and improving patient adherence by reducing the frequency of administration. Research has been conducted on developing floating tablets and bioadhesive hydrophilic matrices to achieve controlled drug release.
Q5: What are the common adverse effects associated with this compound that I should monitor in my experiments?
Common side effects include headache, rapid heart rate, and loss of appetite. More serious side effects to monitor for include chest pain, joint pain, fever, and skin rash, which could be indicative of a lupus-like syndrome. Nerve damage, manifesting as numbness or tingling, has also been reported.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Diminished Antihypertensive Effect Over Time | Development of drug tolerance, possibly due to increased plasma renin activity and fluid retention. | - Consider co-administration with a diuretic to counteract fluid retention.- Investigate combination therapy with a beta-blocker to address reflex tachycardia. |
| Significant Increase in Heart Rate (Reflex Tachycardia) | Baroreceptor reflex activation in response to vasodilation. | - Introduce a beta-adrenergic blocking agent (beta-blocker) into the experimental protocol to normalize heart rate. |
| Signs of Edema or Fluid Retention in Animal Models | Increased plasma renin concentration leading to sodium and water retention. | - Administer a diuretic in combination with this compound to manage fluid balance. |
| Inconsistent Plasma Concentrations of this compound | Short half-life of the drug requiring frequent administration. | - Explore the use of a sustained-release formulation to achieve more stable plasma levels. |
| Precipitation of Angina-like Symptoms in Animal Models with Pre-existing Cardiac Conditions | Increased myocardial oxygen demand due to reflex tachycardia and increased cardiac output. | - Immediately discontinue the experiment for that subject.- In future experiments with such models, co-administer a beta-blocker from the outset. |
Experimental Protocols
Protocol 1: Evaluating the Synergistic Antihypertensive Effect of this compound and a Beta-Blocker in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old.
-
Groups (n=8 per group):
-
Vehicle Control (Saline)
-
This compound (e.g., 5 mg/kg, oral)
-
Beta-blocker (e.g., Propranolol, 10 mg/kg, oral)
-
This compound (5 mg/kg) + Propranolol (10 mg/kg), oral
-
-
Procedure:
-
Acclimatize rats for 7 days and train for tail-cuff blood pressure measurement.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days.
-
Administer the respective treatments orally once daily for 14 days.
-
Measure SBP, DBP, and HR at 1, 2, 4, 8, and 24 hours post-dosing on days 1, 7, and 14.
-
-
Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline for each group.
-
Use a two-way ANOVA followed by a post-hoc test to compare the effects between groups.
-
Protocol 2: Assessing the Efficacy of a Sustained-Release this compound Formulation
-
Formulation: Prepare a sustained-release formulation of this compound (e.g., using a hydrophilic matrix).
-
Animal Model: Beagle dogs (known to be a good model for oral drug absorption).
-
Groups (crossover design, n=6):
-
Immediate-Release this compound (e.g., 20 mg tablet)
-
Sustained-Release this compound (e.g., 20 mg tablet)
-
-
Procedure:
-
Fast dogs overnight before dosing.
-
Administer a single oral dose of either the immediate-release or sustained-release tablet.
-
Collect blood samples at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
A washout period of at least 7 days should be allowed between treatments.
-
-
Data Analysis:
-
Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters: Cmax, Tmax, AUC(0-24), and half-life.
-
Compare the parameters between the two formulations using a paired t-test.
-
Visualizations
Caption: Mechanism of action of this compound and the resulting compensatory reflex.
Caption: Workflow for improving this compound's antihypertensive effect with combination therapy.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Hydralazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Reducing variability in Budralazine experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Budralazine experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a direct-acting vasodilator. Its primary mechanism involves the relaxation of vascular smooth muscle. This is achieved, at least in part, by inhibiting calcium ion fluxes within the vascular smooth muscle cells, which is a critical step for muscle contraction.[1] this compound's vasodilatory effect is a direct action on the muscle tissue.[1]
Q2: How does the potency of this compound compare to Hydralazine?
In studies on DOCA/saline hypertensive rats, single oral administration of this compound demonstrated a dose-related and sustained antihypertensive effect that was 2-3 times less potent than that of Hydralazine.[2] However, over a 4-week treatment period in spontaneously hypertensive rats at higher doses, there were no significant differences in the hypotensive magnitude between the two drugs.[2]
Q3: What are the recommended starting concentrations for in vitro experiments?
A concentration of 10
−5
g/ml of this compound has been shown to slightly potentiate the contractile response of isolated guinea-pig vas deferens to noradrenaline and produce a nonspecific antagonism against the contractile response of isolated guinea-pig ileum to various spasmogens.[2] For vasorelaxation studies in isolated rabbit aorta, this compound has been shown to relax contractions induced by KCl or noradrenaline in a concentration-dependent manner. As a starting point, a concentration range of 1 µM to 100 µM is often a reasonable starting point for dose-response curves in in vitro vascular preparations, with the understanding that the optimal concentration will depend on the specific tissue and experimental conditions.
Q4: What are typical dosages for in vivo animal studies?
In DOCA/saline hypertensive rats, a single oral administration of this compound at doses between 4-15 mg/kg resulted in a dose-related and sustained antihypertensive effect. It is crucial to perform dose-escalation studies to determine the optimal dose for your specific animal model and experimental endpoint while monitoring for potential side effects.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.
This compound-induced vasodilation pathway.
Quantitative Data Summary
Due to the limited availability of specific EC₅₀/IC₅₀ values for this compound in the reviewed literature, the following table includes relevant pharmacological data for both this compound and its analog, Hydralazine, for comparative purposes. Researchers should determine these values for their specific experimental systems.
| Compound | Assay/Model | Parameter | Value | Reference |
| This compound | DOCA/saline hypertensive rats (in vivo) | Potency | 2-3 times less potent than Hydralazine | |
| This compound | Spontaneously hypertensive rats (4-week) | Effect | No remarkable difference from Hydralazine | |
| This compound | Isolated guinea-pig ileum (in vitro) | Effect | Nonspecific antagonism of spasmogens at 10
| |
| Hydralazine | Phenylephrine-constricted mesenteric arteries | EC₅₀ | 3.6 ± 0.3 µM |
Troubleshooting Guide
Variability in experimental results with this compound can arise from several factors, from solution preparation to the experimental setup. This guide addresses common issues in a question-and-answer format.
Q: My this compound solution appears cloudy or precipitates upon dilution. What should I do?
A: This is likely a solubility issue.
-
Check your solvent: While information on this compound's solubility is limited, its analog Hydralazine hydrochloride is soluble in water and slightly soluble in ethanol. For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice for organic compounds.
-
Prepare fresh solutions: Do not use old stock solutions, as degradation can occur.
-
pH of the medium: The stability of Hydralazine is pH-dependent, with maximum stability around pH 3.5. While not ideal for all cell culture or physiological buffers, be aware that the pH of your experimental medium could affect solubility and stability.
-
Warm the solution: Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation at higher temperatures.
-
Filter sterilization: If you need to sterilize your this compound solution, use a 0.22 µm syringe filter compatible with your solvent.
Q: I am observing inconsistent vasodilation responses between experiments. What are the potential causes?
A: Inconsistent responses in vasodilation assays are a common challenge.
-
Tissue viability: Ensure that the isolated tissues (e.g., aortic rings) are healthy and handled carefully during preparation to avoid damage to the endothelium or smooth muscle layers.
-
Pre-constriction variability: The level of pre-constriction with agents like phenylephrine or KCl can significantly impact the observed relaxation. Ensure a stable and consistent pre-constriction plateau is reached before adding this compound.
-
Tachyphylaxis: Repeated application of this compound without adequate washout periods may lead to diminished responses.
-
Oxygenation of buffer: Inadequate oxygenation of the physiological salt solution can compromise tissue health and affect responses.
-
Temperature control: Maintain a constant and physiological temperature (e.g., 37°C) in your organ bath system.
Q: My in vivo results show high variability in blood pressure reduction. How can I minimize this?
A: In vivo experiments are subject to numerous sources of variability.
-
Animal strain and health: Use a consistent animal strain, age, and sex. Ensure the animals are healthy and properly acclimatized to the experimental conditions.
-
Route of administration: The method of administration (oral gavage, intravenous, intraperitoneal) can significantly affect bioavailability and pharmacokinetics. Ensure consistent and accurate dosing.
-
Stress: Animal stress can significantly impact blood pressure. Handle animals calmly and allow for an adaptation period before recording baseline measurements.
-
Anesthesia: If using an anesthetic, be aware that it can affect cardiovascular parameters and potentially interact with this compound. Use a consistent anesthetic regimen.
-
Metabolism: Be aware of potential metabolic differences between individual animals, which can affect drug efficacy.
Experimental Workflow for Troubleshooting Vasodilation Assays
The following diagram outlines a logical workflow for troubleshooting common issues in in vitro vasodilation experiments with this compound.
Workflow for troubleshooting vasodilation assays.
References
Validation & Comparative
A Comparative Guide to the Antihypertensive Effects of Hydralazine
An important note on the scope of this guide: Extensive research did not yield specific information on a compound named "budralazine." It is possible that this is a less common or historical name for a related compound, or a misspelling of hydralazine. Consequently, this guide provides a comprehensive overview of the antihypertensive effects of the well-documented vasodilator, hydralazine, against which other compounds can be compared.
Hydralazine: A Direct-Acting Vasodilator
Hydralazine is a medication used to treat high blood pressure and heart failure.[1] It functions by directly relaxing the smooth muscles in the walls of arteries and arterioles, leading to vasodilation (widening of the blood vessels).[1][2] This vasodilation primarily decreases peripheral resistance, which in turn lowers blood pressure.[1] Hydralazine is not typically a first-line treatment for essential hypertension due to its tendency to cause a reflex sympathetic stimulation of the heart.[1] To counteract this, it is often prescribed in combination with other medications like beta-blockers and diuretics.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the antihypertensive effects and pharmacokinetics of hydralazine.
Table 1: Antihypertensive Efficacy of Hydralazine
| Parameter | Value | Reference |
| Onset of Action (IV) | 10-20 minutes | |
| Peak Effect (IV) | 10-80 minutes | |
| Duration of Action | 2-6 hours | |
| Systolic Blood Pressure Reduction | Variable, dependent on dose and patient factors | |
| Diastolic Blood Pressure Reduction | Generally greater than systolic reduction |
Table 2: Pharmacokinetic Properties of Hydralazine
| Parameter | Value | Reference |
| Bioavailability | 26-50% (oral) | |
| Protein Binding | 87% | |
| Metabolism | Hepatic (acetylation) | |
| Elimination Half-Life | 2-8 hours | |
| Excretion | Primarily renal |
Mechanism of Action: Signaling Pathways
The precise molecular mechanism of hydralazine is not fully elucidated, but it is known to interfere with calcium metabolism in vascular smooth muscle cells. By inhibiting the release of calcium from the sarcoplasmic reticulum, it prevents the activation of the contractile apparatus, leading to muscle relaxation and vasodilation.
Below is a diagram illustrating the proposed signaling pathway for hydralazine's vasodilatory effect.
References
A Comparative Analysis of Budralazine and Other Direct-Acting Vasodilators for Preclinical Research
This guide provides a comprehensive comparison of Budralazine with other direct-acting vasodilators, namely Hydralazine, Minoxidil, and Sodium Nitroprusside. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, comparative efficacy from available experimental data, and relevant experimental protocols.
Overview of Direct-Acting Vasodilators
Direct-acting vasodilators are a class of antihypertensive agents that exert their effects by directly relaxing the smooth muscle of blood vessels, leading to vasodilation and a decrease in peripheral resistance. This guide focuses on this compound and compares it with three other well-established direct-acting vasodilators, each with a distinct primary mechanism of action.
-
This compound: A hydrazine derivative, similar in structure to Hydralazine. Its primary mechanism is believed to be the inhibition of calcium ion (Ca²⁺) fluxes in vascular smooth muscle.
-
Hydralazine: Another hydrazine derivative that acts primarily on arterial smooth muscle. Its mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum and potentially the opening of potassium channels.[1][2][3]
-
Minoxidil: A potent arterial vasodilator that functions as a potassium channel opener.[4][5] By opening ATP-sensitive potassium channels in vascular smooth muscle cells, it causes hyperpolarization, which in turn closes voltage-gated calcium channels and reduces intracellular Ca²⁺.
-
Sodium Nitroprusside: A powerful vasodilator that acts by releasing nitric oxide (NO). NO activates guanylate cyclase in vascular smooth muscle, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation of both arteries and veins.
Comparative Efficacy and Potency
The following table summarizes available quantitative data from preclinical studies to facilitate a comparison of the vasodilatory and antihypertensive effects of these compounds. It is important to note that direct comparative studies for this compound against all listed vasodilators with uniform experimental conditions are limited.
| Parameter | This compound | Hydralazine | Minoxidil | Sodium Nitroprusside |
| In Vivo Antihypertensive Effect (DOCA/saline hypertensive rats, oral admin.) | 2-3 times less potent than Hydralazine. | More potent than this compound. | Data not directly comparable from the same study. | Not typically administered orally for chronic hypertension. |
| In Vitro Vasodilation (Isolated Rabbit Aorta) | Concentration-dependent relaxation of KCl- and noradrenaline-induced contractions. | EC₅₀: ~20 µM (phenylephrine-induced contraction). | Data not available in a directly comparable format. | Potent vasodilator, acts via NO-cGMP pathway. |
| Effect on Plasma Renin Activity (Normotensive rats, oral admin.) | ~8 times less potent in increasing plasma renin activity compared to Hydralazine. | More potent in increasing plasma renin activity than this compound. | Known to increase plasma renin activity. | Not applicable for chronic oral administration. |
Mechanism of Action Signaling Pathways
The signaling pathways for these vasodilators illustrate their distinct molecular mechanisms.
Caption: Signaling pathways of direct-acting vasodilators.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of vasodilator activity. Below are standardized protocols for key experiments cited in the comparison.
In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol is a standard method for assessing the direct effect of a substance on blood vessel tone.
Objective: To determine the dose-response relationship of a vasodilator on isolated arterial segments.
Methodology:
-
Tissue Preparation: A segment of the thoracic aorta is carefully dissected from an anesthetized rat and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The aorta is cleaned of adherent connective and adipose tissue, and 2-3 mm wide rings are prepared.
-
Mounting: The aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. The viability of the rings and the integrity of the endothelium are assessed by contracting the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) and then inducing relaxation with acetylcholine (e.g., 10 µM).
-
Dose-Response Curve Generation: After a washout period, the aortic rings are pre-contracted again with phenylephrine or KCl. Once a stable contraction plateau is reached, the vasodilator is added to the organ bath in a cumulative manner, with increasing concentrations. The relaxation response at each concentration is recorded.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-constriction tension. An EC₅₀ (half-maximal effective concentration) value is calculated from the resulting dose-response curve.
Measurement of Blood Pressure in Conscious Rats
This protocol describes a common method for evaluating the in vivo antihypertensive effects of a compound.
Objective: To measure the effect of a vasodilator on the arterial blood pressure of conscious, unrestrained rats.
Methodology:
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto rats are commonly used.
-
Catheter Implantation (Telemetry or Direct Measurement):
-
Telemetry (Preferred): A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta of the anesthetized rat. The transmitter is placed in the abdominal cavity. This allows for continuous, long-term monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress artifacts.
-
Direct Arterial Cannulation: A catheter is implanted in the carotid or femoral artery and exteriorized at the back of the neck. This method allows for direct blood pressure measurement via a pressure transducer but may restrict the animal's movement and can be more prone to clotting and infection.
-
-
Recovery: Animals are allowed to recover from surgery for at least 5-7 days before any measurements are taken.
-
Drug Administration: The vasodilator is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A vehicle control group is always included.
-
Data Acquisition and Analysis: Blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate are recorded continuously or at specified time points after drug administration. The data is analyzed to determine the magnitude and duration of the antihypertensive effect compared to the vehicle control.
Caption: Experimental workflow for in vitro vasodilation assay.
Conclusion
This compound is a direct-acting vasodilator that, like its analogue Hydralazine, appears to function through the modulation of intracellular calcium in vascular smooth muscle. Available preclinical data suggests it is a less potent antihypertensive agent than Hydralazine and has a reduced effect on plasma renin activity. Compared to other direct-acting vasodilators like Minoxidil and Sodium Nitroprusside, this compound's mechanism of action is distinct from potassium channel opening and nitric oxide donation.
For researchers and drug development professionals, the choice of a direct-acting vasodilator for further investigation will depend on the desired pharmacological profile, including potency, mechanism of action, and potential side effects. While this guide provides a comparative overview, further head-to-head studies with standardized experimental protocols are necessary to fully elucidate the comparative efficacy and safety profile of this compound.
References
- 1. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydralazine - Wikipedia [en.wikipedia.org]
- 4. Direct‐Acting Vasodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
Budralazine vs. Calcium Channel Blockers: A Comparative Analysis of Efficacy in Hypertension
In the management of hypertension, both budralazine and calcium channel blockers (CCBs) represent established therapeutic options, each with distinct mechanisms of action and clinical profiles. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. Due to the limited availability of direct comparative trials for this compound, data from studies on hydralazine, a structurally and functionally similar direct-acting vasodilator, is utilized as a proxy to provide a comprehensive overview.
Mechanism of Action: Divergent Pathways to Vasodilation
This compound, a derivative of hydrazine, exerts its antihypertensive effect through direct relaxation of arteriolar smooth muscle.[1][2] Its mechanism is not fully elucidated but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum within vascular smooth muscle cells.[3][4] This reduction in intracellular calcium concentration leads to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.[2]
Calcium channel blockers, in contrast, lower blood pressure by inhibiting the influx of extracellular calcium through L-type calcium channels in vascular smooth muscle and, in some cases, the heart. This blockade of calcium entry results in arterial vasodilation, reduced cardiac contractility, and a slower heart rate, depending on the specific class of CCB (dihydropyridines vs. non-dihydropyridines).
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways for this compound (hydralazine) and calcium channel blockers.
Comparative Efficacy in Blood Pressure Reduction
Clinical trials comparing hydralazine with various calcium channel blockers have demonstrated comparable efficacy in lowering blood pressure, although some differences in the magnitude and onset of action have been observed.
| Drug Comparison | Study Design | Patient Population | Dosage | Key Findings on Blood Pressure Reduction |
| Hydralazine vs. Nifedipine | Randomized, Double-Blind, Placebo-Controlled | 19 patients with diastolic BP 95-120 mmHg despite diuretic and beta-blocker therapy. | Hydralazine: 25-100 mg b.i.d.; Nifedipine: 20-60 mg b.i.d. | Both significantly lowered supine BP. Nifedipine produced a significantly greater reduction in systolic BP at 9 weeks. |
| Hydralazine vs. Nifedipine | Randomized Clinical Trial | 50 hypertensive pregnant women. | Hydralazine: IV; Nifedipine: Oral | Time to achieve desired blood pressure was shorter for nifedipine (24.0 ± 10.0 min) compared to hydralazine (34.8 ± 18.8 min). |
| Hydralazine vs. Amlodipine | Retrospective Cohort Study | 23,147 hospitalized patients with severe hypertension. | Standard hospital protocols. | IV hydralazine resulted in the most significant drop in BP compared to other antihypertensives, including amlodipine, which did not show a significant immediate reduction. |
| Hydralazine vs. Felodipine | Double-Blind, Randomized | 120 patients with essential hypertension on beta-blockers. | Hydralazine: up to 100 mg b.i.d.; Felodipine: up to 10 mg b.i.d. | Felodipine was significantly more effective in reducing both systolic (10-19 mmHg more) and diastolic (5-11 mmHg more) blood pressure. |
| Hydralazine vs. Nitrendipine | Double-Blind, Randomized | 105 patients with mild to moderate hypertension. | Hydralazine: 50-200 mg/day; Nitrendipine: 10-40 mg/day | Both were equally effective in reducing supine and standing blood pressure. |
Experimental Protocols
The methodologies of key comparative studies provide insight into the conditions under which these efficacy data were generated.
Randomized, Double-Blind, Placebo-Controlled Trial: Hydralazine vs. Nifedipine
-
Objective: To compare the antihypertensive effects of nifedipine and hydralazine in patients with persistent hypertension despite combined diuretic and beta-blocker therapy.
-
Patient Population: 19 patients with a diastolic blood pressure between 95 and 120 mmHg.
-
Methodology:
-
A 2-week placebo run-in period.
-
Patients were randomized to receive either hydralazine or nifedipine.
-
Dosages were titrated upwards (hydralazine: 25, 50, and 100 mg twice daily; nifedipine: 20, 40, and 60 mg twice daily) to achieve a goal supine and standing diastolic BP of less than 85 mmHg.
-
Blood pressure and heart rate were monitored at regular intervals.
-
Randomized Clinical Trial: Hydralazine vs. Nifedipine in Hypertensive Crisis of Pregnancy
-
Objective: To compare the efficacy of intravenous hydralazine and oral nifedipine in controlling severe hypertension in pregnancy.
-
Patient Population: 50 pregnant women with hypertensive crisis.
-
Methodology:
-
Patients were randomly assigned to one of two groups.
-
The hydralazine group received intravenous doses.
-
The nifedipine group received oral doses.
-
The primary outcomes measured were the time and number of doses required to achieve the target blood pressure.
-
Secondary outcomes included urinary output and maternal and neonatal side effects.
-
Side Effect Profiles
While both classes of drugs are effective antihypertensives, their side effect profiles differ, which can influence treatment selection.
| Adverse Effect | This compound (Hydralazine) | Calcium Channel Blockers |
| Common | Headache, tachycardia, palpitations, flushing, nausea, vomiting. | Peripheral edema (especially dihydropyridines), headache, flushing, dizziness. |
| Less Common/Serious | Drug-induced lupus-like syndrome (dose-dependent), peripheral neuritis, blood dyscrasias. | Gingival hyperplasia, constipation (especially verapamil), bradycardia and AV block (non-dihydropyridines). |
A systematic review and meta-analysis of seven randomized controlled trials comparing nifedipine and intravenous hydralazine found that while both showed comparable efficacy in blood pressure control, nifedipine was associated with significantly fewer maternal adverse effects.
Conclusion
Both this compound (represented by hydralazine) and calcium channel blockers are effective in lowering blood pressure. The choice between these agents may depend on the clinical context, including the desired onset of action, the presence of comorbidities, and the patient's tolerability to potential side effects. Calcium channel blockers, particularly newer generations, are often favored for long-term management due to their once-daily dosing and well-established cardiovascular outcome data. This compound and its analogues remain valuable in specific situations, such as hypertensive emergencies and in certain patient populations. Further head-to-head trials of this compound against various calcium channel blockers are warranted to provide more direct comparative data.
References
- 1. The anti-tachycardic mechanism of a direct-acting vasodilator, this compound, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydralazine - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of Budralazine's Effect on Vascular Smooth Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Budralazine's performance with its structural analog, Hydralazine, focusing on their in vitro effects on vascular smooth muscle. The information is supported by experimental data from published studies to aid in research and drug development.
Executive Summary
This compound is a direct-acting vasodilator that induces relaxation of vascular smooth muscle. Its mechanism of action is believed to be similar to that of Hydralazine, primarily involving the inhibition of calcium ion (Ca²⁺) fluxes within vascular smooth muscle cells. In vitro studies have demonstrated that this compound effectively relaxes arterial preparations pre-contracted with high potassium (KCl) or noradrenaline in a concentration-dependent manner.[1] While the qualitative effects of this compound are documented, publicly available literature lacks specific quantitative data on its potency, such as IC50 or EC50 values.
In contrast, Hydralazine has been more extensively studied, with reported EC50 values for vasorelaxation typically in the micromolar range. Its complex mechanism involves the inhibition of inositol trisphosphate (IP₃)-induced Ca²⁺ release from the sarcoplasmic reticulum, and potentially the opening of potassium channels. Some evidence also suggests an endothelium-dependent component to its action under certain conditions.
This guide will delve into the available data for both compounds, present detailed experimental protocols for assessing vascular smooth muscle function, and visualize the key signaling pathways involved.
Comparative Data on Vasodilatory Effects
Due to the limited availability of quantitative data for this compound, a direct numerical comparison of potency is challenging. The following table summarizes the available qualitative and quantitative findings for this compound and Hydralazine.
| Feature | This compound | Hydralazine |
| Mechanism of Action | Direct vasodilator; inhibits vascular Ca²⁺ fluxes.[1] | Direct vasodilator; inhibits IP₃-induced Ca²⁺ release from sarcoplasmic reticulum[2][3]; may open high-conductance Ca²⁺-activated K⁺ channels; potential endothelium-dependent mechanisms. |
| Effect on Pre-Contracted Arteries | Relaxes KCl- and noradrenaline-induced contractions in a concentration-dependent manner.[1] | Relaxes contractions induced by various agonists including phenylephrine, KCl, and 5-HT. |
| Potency (EC50/IC50) | Specific values not reported in reviewed literature. | - 16-20 µM on phenylephrine-contracted rabbit pulmonary artery and aorta. - Threshold concentration: ~11.9 µM on K⁺-induced contractions in rabbit aorta. |
| Endothelium-Dependence | Action is primarily directly on vascular smooth muscle. | Primarily endothelium-independent, but some studies suggest an endothelial component at lower concentrations. |
| Effect on Cyclic Nucleotides | No significant effect on cyclic nucleotide levels. | Generally considered not to act via elevation of cyclic nucleotides. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the effects of vasodilators on vascular smooth muscle.
Isolated Aortic Ring Contraction Assay
This ex vivo method is a standard for evaluating the contractile and relaxant properties of compounds on vascular smooth muscle.
Objective: To measure the isometric tension of isolated arterial rings in response to vasoconstrictors and the subsequent relaxation induced by vasodilator compounds.
Materials:
-
Aorta (e.g., from rabbit or rat)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., Phenylephrine, Noradrenaline, KCl)
-
Test compound (this compound, Hydralazine)
-
Organ bath system with force-displacement transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: Remove adherent connective tissue and fat. Cut the aorta into rings of 2-4 mm in width. The endothelium can be mechanically removed by gently rubbing the intimal surface, if required for the study.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
-
Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the buffer every 15-20 minutes. Check the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Contraction Induction: After washing out the KCl and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., phenylephrine at 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add the vasodilator test compound (this compound or Hydralazine) in a cumulative manner, increasing the concentration stepwise. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the concentration-response curve and calculate the EC50 or IC50 value if possible.
Measurement of Intracellular Calcium ([Ca²⁺]i)
This experiment directly assesses the effect of a compound on the intracellular calcium concentration in vascular smooth muscle cells (VSMCs).
Objective: To determine if a vasodilator agent alters the intracellular calcium levels in VSMCs following stimulation with a vasoconstrictor.
Materials:
-
Primary cultured vascular smooth muscle cells
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (PSS)
-
Vasoconstrictor agent
-
Test compound
-
Fluorescence imaging system (e.g., fluorescence microscope with a ratiometric imaging setup or a plate reader)
Procedure:
-
Cell Culture: Culture VSMCs on glass coverslips suitable for fluorescence microscopy.
-
Dye Loading: Incubate the cells with a membrane-permeant form of the Ca²⁺ indicator dye (e.g., Fura-2 AM) in PSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Washing: Wash the cells with PSS to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on the stage of the fluorescence imaging system and record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2).
-
Stimulation and Treatment: Perfuse the cells with a vasoconstrictor agent to induce an increase in [Ca²⁺]i. Once a stable response is observed, introduce the test compound (this compound or Hydralazine) and continue to record the fluorescence ratio.
-
Data Analysis: The change in the fluorescence ratio over time reflects the change in [Ca²⁺]i. Analyze the effect of the test compound on both the peak and sustained phases of the Ca²⁺ signal.
Signaling Pathways and Mechanisms
The vasodilatory effects of this compound and Hydralazine are primarily mediated through their actions on the calcium signaling cascade in vascular smooth muscle cells.
This compound's Proposed Mechanism of Action
This compound is thought to act similarly to Hydralazine by directly interfering with calcium mobilization in vascular smooth muscle cells, leading to vasodilation.
Caption: Proposed mechanism of this compound-induced vasorelaxation.
Hydralazine's Multifaceted Mechanism of Action
Hydralazine's mechanism is more extensively characterized and appears to involve multiple pathways that converge on reducing intracellular calcium availability and sensitivity.
Caption: Key mechanisms of Hydralazine-induced vasorelaxation.
Experimental Workflow for In Vitro Vasodilator Screening
The following diagram illustrates a typical workflow for the in vitro validation of a potential vasodilator like this compound.
Caption: Workflow for in vitro validation of vasodilator effects.
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
Budralazine and Hydralazine: A Comparative Analysis of Their Effects on Plasma Renin Activity
For researchers and professionals in drug development, understanding the nuanced effects of antihypertensive agents on the renin-angiotensin-aldosterone system (RAAS) is critical. This guide provides a detailed comparison of Budralazine and Hydralazine, focusing on their differential impacts on plasma renin activity (PRA), supported by experimental data and methodologies.
Executive Summary
Both this compound and Hydralazine are direct-acting vasodilators that effectively lower blood pressure. Their mechanism of action, however, triggers a compensatory physiological response involving the RAAS, leading to an increase in plasma renin activity. This guide reveals that while both drugs stimulate renin release, Hydralazine exhibits a significantly more potent effect on PRA compared to this compound.
Quantitative Comparison of Effects on Plasma Renin Activity
The following table summarizes the quantitative data gathered from comparative studies on the effects of this compound and Hydralazine on plasma renin activity.
| Drug | Subject | Dosage | Change in Plasma Renin Activity | Reference |
| This compound | Normotensive Rats | Single oral administration | Approximately 8 times less potent in increasing PRA compared to Hydralazine. | [1] |
| Hydralazine | Normotensive Rats | Single oral administration | Potent increase in PRA. | [1] |
| Hydralazine | Hypertensive Patients | Not specified | Increase of 2.20 ng/ml per hour. | [2] |
| Hydralazine | Essential Hypertensive Participants | Median dosage of 150 mg per day | Rose from 19 ± 3 to 25 ± 4 mIU/L (borderline statistical significance, p=0.067). | [3][4] |
| Hydralazine | Two-Kidney, One-Clip Hypertensive Rats | 80 and 120 mg/L in drinking water | Significant increases during the initial 1-3 weeks of treatment. |
Mechanism of Action and Signaling Pathways
Both this compound and Hydralazine are phthalazine derivatives that induce vasodilation by directly relaxing arteriolar smooth muscle. This vasodilation leads to a decrease in peripheral resistance and a subsequent drop in blood pressure. The body's baroreceptor reflex detects this hypotension and initiates a compensatory response to restore normal blood pressure. This reflex involves an increase in sympathetic nervous system outflow, which in turn stimulates the release of renin from the juxtaglomerular cells of the kidneys. Renin then catalyzes the conversion of angiotensinogen to angiotensin I, the precursor to the potent vasoconstrictor angiotensin II, thus activating the RAAS.
While the overarching mechanism is similar, the molecular interactions of each drug contribute to the observed difference in their potency on PRA.
Hydralazine's Signaling Pathway
Hydralazine's vasodilatory effect is thought to be mediated through multiple mechanisms, including the inhibition of inositol triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells and the potential modulation of nitric oxide pathways. The pronounced hypotensive effect of Hydralazine leads to a strong activation of the baroreceptor reflex, resulting in a significant increase in sympathetic tone and subsequent renin release.
References
A Proactive Guide to Assessing Budralazine Cross-reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a proactive approach for researchers to assess the potential for budralazine cross-reactivity. It offers a comparative structural analysis, a detailed experimental protocol for determining cross-reactivity, and visual tools to aid in experimental design and data interpretation. The information presented here is intended to be a predictive and precautionary resource, emphasizing the necessity for in-house validation to ensure assay specificity.
Structural Comparison: this compound and Related Compounds
The potential for cross-reactivity is primarily rooted in the structural similarity between the target analyte and other compounds present in the sample. Antibodies developed for an immunoassay may recognize and bind to epitopes shared between these molecules.
Key Structural Features:
-
Phthalazine Core: this compound, hydralazine, and dihydralazine all share a common phthalazine core structure. This bicyclic aromatic system is a likely contributor to shared epitopes.
-
Hydrazine Group: Hydralazine and dihydralazine both possess one or two hydrazine (-NHNH2) groups, which are highly reactive and can be key components of an antigenic determinant.
-
This compound's Side Chain: this compound is distinguished by the presence of a 1-(2-(1,3-dimethyl-2-butenylidene)hydrazino) side chain attached to the phthalazine ring. While this side chain is a major structural difference, the core phthalazine moiety remains a potential source of cross-reactivity with antibodies raised against other phthalazine derivatives.
Below is a visual representation of the chemical structures of this compound, hydralazine, and dihydralazine to highlight their similarities and differences.
Comparative Analysis of Budralazine's Vasodilatory Action Across Diverse Arterial Beds
A comprehensive review of the vasodilatory properties of Budralazine, benchmarked against its structural analog Hydralazine, reveals a direct-acting mechanism on vascular smooth muscle, leading to arterial relaxation. While data on this compound is less extensive, existing studies and comparative analysis with Hydralazine provide valuable insights for researchers and drug development professionals.
This guide synthesizes available experimental data to validate the vasodilatory action of this compound in different arterial beds. Due to the limited availability of direct comparative studies for this compound, the well-characterized vasodilator Hydralazine is used as a primary benchmark.
Executive Summary
This compound, a phthalazine derivative, elicits a dose-dependent vasodilatory response in various arterial beds, including the femoral, aortic, and peripheral arteries.[1] Its mechanism of action is believed to mirror that of its close analog, Hydralazine, primarily through the inhibition of intracellular calcium release within vascular smooth muscle cells.[1][2] This direct action on the arterial musculature leads to a reduction in peripheral resistance and a subsequent lowering of blood pressure.
Comparative Vasodilatory Efficacy
The vasodilatory effects of this compound and its primary comparator, Hydralazine, have been evaluated in several key arterial beds. The following tables summarize the available quantitative data from in vivo and in vitro studies.
Table 1: In Vivo Vasodilatory Effects of this compound and Hydralazine
| Drug | Arterial Bed | Species | Method | Key Findings |
| This compound | Femoral Artery | Dog (anesthetized) | Intra-arterial injection | Produced a dose-related increase in femoral blood flow.[1] |
| Hydralazine | Gracilis Muscle | Dog (anesthetized) | Intra-arterial injection | Dose-dependent decrease in perfusion pressure. |
Table 2: In Vitro Vasodilatory Effects of this compound and Hydralazine
| Drug | Arterial Bed | Species | Preparation | Key Findings |
| This compound | Aorta | Rabbit | Isolated aortic strips | Relaxed noradrenaline- and KCl-induced contractions in a concentration-dependent manner.[1] |
| This compound | Ear Artery | Rabbit | Isolated perfused vascular bed | Dilated noradrenaline- and KCl-constricted arteries in a dose-dependent manner. |
| Hydralazine | Aorta | Rabbit | Isolated aortic strips | EC50: 20±1 μM for relaxation of phenylephrine-induced contraction. |
| Hydralazine | Pulmonary Artery | Rabbit | Isolated arterial rings | EC50: 16±2 μM for relaxation of phenylephrine-induced contraction. |
| Hydralazine | Mesenteric Artery | Rat (pregnant) | Isolated resistance arteries | EC50: 3.6 ± 0.3 μM for relaxation of phenylephrine-constricted arteries. |
| Hydralazine | Renal Artery | Rabbit | Helical strips | Threshold for relaxation (IC10): 3.9 x 10-8 M; IC50: 1.4 x 10-7 M against norepinephrine-induced contraction. |
Experimental Protocols
Isolated Arterial Ring Preparation and Vasodilation Assay
This protocol is a standard method for assessing the direct effect of vasoactive compounds on arterial tissue.
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the thoracic aorta or pulmonary artery is carefully excised. The artery is cleaned of adherent connective and adipose tissue and cut into rings of approximately 2-3 mm in width. For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a wooden stick.
-
Mounting: The arterial rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams. Following equilibration, the rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or norepinephrine to a stable plateau.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the vasodilator drug (e.g., this compound or Hydralazine) are added to the organ bath. The relaxation response is recorded as a percentage decrease from the pre-contracted tension.
-
Data Analysis: Concentration-response curves are plotted, and the EC50 value (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the vasodilator.
Experimental workflow for isolated artery vasodilation assay.
Signaling Pathway of this compound-Induced Vasodilation
The proposed mechanism of action for this compound, inferred from studies on its analog Hydralazine, involves a direct effect on vascular smooth muscle cells, leading to a decrease in intracellular calcium concentration.
-
Inhibition of IP3-Mediated Calcium Release: this compound is thought to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum.
-
Reduced Intracellular Calcium: This inhibition leads to a lower concentration of free cytosolic calcium ([Ca2+]i).
-
Decreased Myosin Light Chain Kinase Activity: The reduction in [Ca2+]i results in decreased activation of myosin light chain kinase (MLCK).
-
Reduced Myosin Light Chain Phosphorylation: With lower MLCK activity, there is less phosphorylation of the myosin light chain.
-
Smooth Muscle Relaxation: The dephosphorylation of the myosin light chain leads to the relaxation of the vascular smooth muscle, resulting in vasodilation.
Proposed signaling pathway of this compound-induced vasodilation.
Conclusion
This compound is an effective direct-acting vasodilator with a mechanism of action that is likely analogous to that of Hydralazine. The available data confirms its ability to relax various arterial beds. However, to provide a more definitive and comprehensive comparison with other vasodilators, further research is warranted to generate more extensive quantitative data, particularly direct comparative studies in a wider range of arterial models. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.
References
Budralazine's Antihypertensive Efficacy and Mechanism of Action: A Review of Preclinical Animal Studies
Budralazine, a phthalazine derivative, has been investigated for its potential as an antihypertensive agent. This guide provides a comparative analysis of its pharmacological effects based on data from controlled animal studies. The following sections detail the quantitative effects of this compound on various physiological parameters, the experimental protocols employed in these studies, and the proposed mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from animal studies investigating the effects of this compound.
Table 1: Effects of this compound on Blood Pressure and Heart Rate in Hypertensive Rats
| Animal Model | Drug & Dosage | Route of Administration | Change in Mean Blood Pressure | Duration of Action | Reference |
| DOCA/saline hypertensive rats | This compound (4-15 mg/kg) | Oral | Dose-related decrease | Sustained | [1] |
| Spontaneously Hypertensive Rats (SHR) | This compound (higher doses) | Oral | Significant hypotensive effect (comparable to hydralazine after 4 weeks) | 4 weeks | [1] |
| Renal hypertensive dogs | This compound (1 and 2.5 mg/kg) | Oral | Gradual, progressive, and significant fall | 6-10 hours | [2] |
Table 2: Hemodynamic Effects of this compound in Anesthetized Dogs
| Parameter | Drug & Dosage | Route of Administration | Observed Effect | Reference |
| Mean Blood Pressure | This compound (unspecified) | Intravenous | Decrease | [3] |
| Cardiac Output | This compound (unspecified) | Intravenous | Increase | [3] |
| Regional Blood Flow | This compound (unspecified) | Intravenous | Increase in various vascular beds | |
| Total Vascular Resistance | This compound (unspecified) | Intravenous | Decrease | |
| Femoral Blood Flow | This compound (unspecified) | Intra-arterial | Dose-related increase | |
| Renal Blood Flow | This compound (1 mg/kg) | Oral | Significant increase | |
| Coronary Blood Flow | This compound (1 mg/kg) | Oral | Tendency for increase |
Table 3: In Vitro Effects of this compound on Vascular Smooth Muscle
| Preparation | Condition | This compound Concentration | Observed Effect | Reference |
| Isolated rabbit aorta | KCl-induced contraction | Concentration-dependent | Relaxation | |
| Isolated rabbit aorta | Noradrenaline-induced contraction | Concentration-dependent | Relaxation | |
| K+-depolarized rabbit aorta | Cumulative addition of Ca2+ | Concentration-dependent | Inhibition of contractile response | |
| Isolated perfused rabbit ear vascular bed | Constricted by K+ or Noradrenaline | Dose-dependent | Dilation |
Experimental Protocols
Antihypertensive Effects in Hypertensive Rats
-
Animal Model: Studies utilized both DOCA/saline-induced hypertensive rats and Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: this compound was administered orally as a single dose (4-15 mg/kg) in DOCA/saline rats and in higher doses over a 4-week period in SHR.
-
Measurements: The primary endpoint was the measurement of blood pressure to determine the antihypertensive effect.
Hemodynamic Studies in Anesthetized and Unanesthetized Dogs
-
Animal Model: Anesthetized and unanesthetized dogs, including a model of renal hypertension, were used.
-
Drug Administration: this compound was administered intravenously or intra-arterially in anesthetized dogs and orally (1 and 2.5 mg/kg) in unanesthetized renal hypertensive dogs.
-
Measurements: A range of cardiovascular parameters were measured, including mean blood pressure, cardiac output, regional blood flow (femoral, renal, coronary), and vascular resistance.
In Vitro Vasodilator Action
-
Preparation: Isolated rabbit aorta and the isolated perfused vascular bed of the rabbit ear were used to assess direct effects on vascular smooth muscle.
-
Experimental Conditions: Contractions of the aortic preparations were induced by potassium chloride (KCl) or noradrenaline. The ability of this compound to relax these pre-contracted tissues was then measured. In K+-depolarized aorta, the inhibitory effect of this compound on calcium-induced contractions was also assessed.
-
Measurements: The degree of relaxation or dilation in response to this compound was quantified.
Mechanism of Action & Signaling Pathways
This compound exerts its antihypertensive effect primarily through direct vasodilation of vascular smooth muscle. The underlying mechanism appears to involve the inhibition of calcium influx into vascular smooth muscle cells. This is supported by findings that this compound inhibits contractile responses induced by the cumulative addition of Ca2+ in K+-depolarized aortic strips. While it shares this mechanism with hydralazine, this compound's effects on cyclic nucleotide levels (cAMP and cGMP) in the aorta of spontaneously hypertensive rats were not significant at effective antihypertensive oral doses.
The proposed mechanism of action for the related compound, hydralazine, involves the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. It is plausible that this compound shares a similar intracellular mechanism.
Below are diagrams illustrating the proposed vasodilatory signaling pathway and a typical experimental workflow for assessing vasodilator properties.
Caption: Proposed mechanism of this compound-induced vasodilation.
Caption: Experimental workflow for in vitro vasodilation assay.
References
- 1. Antihypertensive and general pharmacological properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Budralazine and Diazoxide in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Budralazine and Diazoxide, two potent vasodilators. The information presented herein is intended to support research, scientific inquiry, and drug development efforts by offering a comprehensive overview of their mechanisms of action, pharmacological effects, and the experimental methodologies used to evaluate them.
Introduction
This compound and Diazoxide are both recognized for their ability to induce vasodilation, a critical physiological process in the regulation of blood pressure and tissue perfusion. While both drugs achieve this outcome, their underlying molecular mechanisms, and consequently their broader pharmacological profiles, differ significantly. This compound, a hydrazine derivative, is structurally and functionally related to hydralazine, acting as a direct smooth muscle relaxant. In contrast, Diazoxide is a benzothiadiazine derivative known for its specific action as a potassium channel opener. This guide will delve into a comparative analysis of their properties, supported by experimental data and detailed methodologies.
Mechanism of Action
The vasodilatory effects of this compound and Diazoxide stem from distinct molecular interactions within vascular smooth muscle cells.
This compound: The precise mechanism of this compound's vasodilatory action is not fully elucidated but is understood to be a direct effect on vascular smooth muscle.[1][2] It is believed to interfere with calcium ion (Ca2+) fluxes within these cells.[1] Specifically, it may inhibit the release of calcium from the sarcoplasmic reticulum, a critical step in the initiation of muscle contraction.[3][4] This reduction in intracellular calcium availability leads to the relaxation of the arterial smooth muscle, resulting in vasodilation. Its action is considered to be largely independent of the vascular endothelium.
Diazoxide: Diazoxide's primary mechanism of action is the activation of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells. By opening these channels, Diazoxide increases the efflux of potassium ions (K+) from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular calcium concentration triggers smooth muscle relaxation and vasodilation.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and Diazoxide.
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Signaling pathway for Diazoxide-induced vasodilation.
Comparative Pharmacological Data
The following tables summarize key quantitative data comparing the pharmacological properties of this compound and Diazoxide.
Table 1: In Vitro Vasorelaxant Effects
| Parameter | This compound | Diazoxide | Reference |
| Target | Vascular Smooth Muscle (Ca²⁺ flux) | ATP-sensitive K⁺ Channels | , |
| Potency (vs. Hydralazine) | 2-3 times less potent | Not directly compared | |
| Effect on K⁺-induced contraction | Relaxation | Relaxation | |
| Effect on Noradrenaline-induced contraction | Relaxation | Relaxation |
Table 2: In Vivo Hemodynamic Effects in Animal Models
| Parameter | This compound | Diazoxide | Reference |
| Mean Arterial Pressure | Dose-dependent decrease | Profound decrease | , |
| Heart Rate | Increase (reflex tachycardia) | Increase (reflex tachycardia) | , |
| Cardiac Output | Increase | Increase | , |
| Total Peripheral Resistance | Decrease | Decrease | , |
Table 3: Clinical Applications and Efficacy
| Indication | This compound | Diazoxide | Reference |
| Hypertension | Effective | Effective in hypertensive crises | , |
| Hypoglycemia | Not indicated | Primary indication | |
| Comparative Efficacy (vs. Hydralazine in hypertensive emergencies in pregnancy) | Slower onset of action | Faster onset of action |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Vasorelaxation Studies (Aortic Ring Assay)
This protocol is a standard method for assessing the direct effect of vasoactive compounds on isolated blood vessels.
Experimental Workflow:
Caption: Experimental workflow for the in vitro vasorelaxation assay.
Detailed Steps:
-
Aorta Isolation: Thoracic aortas are carefully dissected from euthanized laboratory animals (e.g., Wistar rats).
-
Preparation of Aortic Rings: The aorta is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in width.
-
Mounting in Organ Bath: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a determined optimal resting tension.
-
Viability Check: The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). The integrity of the endothelium can be assessed by observing relaxation in response to acetylcholine in pre-contracted rings.
-
Pre-contraction: Once a stable baseline is achieved, the aortic rings are pre-contracted to a submaximal level with a vasoconstrictor agent such as phenylephrine or noradrenaline.
-
Cumulative Addition of Test Compound: this compound or Diazoxide is added to the organ bath in a cumulative manner, with increasing concentrations, to generate a dose-response curve.
-
Data Acquisition: Changes in isometric tension are continuously recorded using a force transducer connected to a data acquisition system. The relaxation response is typically expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
In Vivo Blood Pressure Measurement (Telemetry)
Telemetry is considered the gold standard for measuring blood pressure in conscious, freely moving laboratory animals, as it minimizes stress-induced artifacts.
Experimental Workflow:
Caption: Experimental workflow for in vivo blood pressure measurement using telemetry.
Detailed Steps:
-
Surgical Implantation of Telemetry Transmitter: A telemetry transmitter with a pressure-sensing catheter is surgically implanted into the abdominal aorta of the animal (e.g., a rat) under anesthesia. The body of the transmitter is secured in the abdominal cavity.
-
Post-operative Recovery: Animals are allowed to recover from surgery for a period of 7-10 days to ensure stabilization of hemodynamic parameters.
-
Acclimatization to Housing: Animals are housed individually in cages placed on receiver platforms that detect the signals from the implanted transmitters.
-
Baseline Blood Pressure Recording: Baseline blood pressure and heart rate are recorded continuously or at regular intervals for a defined period before drug administration.
-
Administration of Test Compound: this compound or Diazoxide is administered to the animals via the desired route (e.g., oral gavage, intravenous injection).
-
Continuous Blood Pressure Monitoring: Blood pressure, heart rate, and activity are continuously monitored and recorded for a specified duration after drug administration.
-
Data Analysis: The collected data is analyzed to determine the magnitude and duration of the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, in response to the test compound.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
The patch-clamp technique is a powerful tool for studying the activity of ion channels, such as the K-ATP channels targeted by Diazoxide, at the single-channel or whole-cell level.
Experimental Workflow:
References
- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
A Head-to-Head Comparison of Hydralazine and Minoxidil in the Management of Hypertension
For researchers and professionals in drug development, understanding the nuanced differences between antihypertensive agents is paramount. This guide provides a comprehensive, data-driven comparison of two potent vasodilators: Hydralazine and Minoxidil. While both drugs effectively lower blood pressure by relaxing vascular smooth muscle, their distinct mechanisms of action, efficacy, and safety profiles warrant a detailed examination.
Mechanism of Action: A Tale of Two Pathways
Hydralazine and Minoxidil, while both classified as direct-acting vasodilators, employ different molecular strategies to achieve their therapeutic effect.
Hydralazine primarily acts on arterial smooth muscle. Its exact mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum.[1][2][3] This reduction in intracellular calcium availability leads to smooth muscle relaxation and subsequent vasodilation. There is also evidence to suggest that Hydralazine may stimulate the release of nitric oxide from the endothelium and increase cyclic guanosine monophosphate (cGMP) levels, further contributing to its vasodilatory effect.[2][4]
Minoxidil , on the other hand, functions as a potassium channel opener. Its active metabolite, minoxidil sulfate, opens ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels and reduces intracellular calcium, resulting in vasodilation. This mechanism is highly effective in relaxing resistance arterioles.
Comparative Efficacy in Hypertension
Clinical studies have consistently demonstrated that Minoxidil is a more potent antihypertensive agent than Hydralazine.
| Parameter | Hydralazine | Minoxidil | Source |
| Dosage for Hypertension | 25-200 mg/day in divided doses | 5-40 mg/day, often once daily | |
| Blood Pressure Control | Satisfactory, but may require more frequent dosing | More effective and consistent control throughout the day | |
| Long-term Control | Good | Better than Hydralazine | |
| Patient Response | 35% of patients with diastolic BP < 90 mmHg at 4 weeks | 69% of patients with diastolic BP < 90 mmHg at 4 weeks | |
| 40% of patients with diastolic BP < 90 mmHg at 28 weeks | 55% of patients with diastolic BP < 90 mmHg at 28 weeks |
A double-blind comparative study of thirty moderately to severely hypertensive patients showed that while blood pressure control was satisfactory in both groups, long-term control appeared to be better in the minoxidil group. Another double-blind trial in 36 patients with normal renal function demonstrated that Minoxidil was more effective than Hydralazine in reducing blood pressure.
Experimental Protocols
The following outlines a typical experimental design for a comparative clinical trial of Hydralazine and Minoxidil, based on methodologies from published studies.
Safety and Side Effect Profiles
While both drugs are effective, their use is often limited by their side effect profiles.
| Side Effect | Hydralazine | Minoxidil | Source |
| Reflex Tachycardia | Common | Common, and often more pronounced | |
| Fluid Retention | Common | More significant, often requiring higher diuretic doses | |
| Drug-Induced Lupus | Can occur with prolonged use, especially in "slow acetylators" | Not reported | |
| Hypertrichosis | Not a common side effect | Very common with oral use | |
| Pericardial Effusion | Rare | Can occur, particularly in patients with renal impairment | |
| Adverse Effect Profile | Generally considered to have fewer adverse effects than Minoxidil | Causes more adverse effects overall |
It is crucial to note that both medications are typically co-prescribed with a beta-blocker to counteract reflex tachycardia and a diuretic to manage fluid retention.
Conclusion
In the head-to-head comparison of Hydralazine and Minoxidil for the treatment of hypertension, Minoxidil emerges as the more potent agent, providing more consistent and effective blood pressure control. However, this increased efficacy comes at the cost of a more challenging side effect profile, including more pronounced reflex tachycardia, significant fluid retention, and hypertrichosis.
The choice between these two vasodilators depends on the clinical scenario. Hydralazine may be a suitable option for patients with less severe hypertension or as a third-line agent. Minoxidil is often reserved for severe and refractory hypertension due to its potency and side effects. For drug development professionals, the distinct mechanisms of these drugs offer valuable insights into the design of novel antihypertensive therapies with improved efficacy and safety.
References
Evaluating the Anti-Angiogenic Potential of Budralazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the anti-angiogenic potential of Budralazine, a compound with a complex and debated role in angiogenesis. This document compares its performance with established anti-angiogenic agents, presents supporting experimental data, and provides detailed methodologies for key assays. The paradoxical nature of this compound's effects, exhibiting both pro- and anti-angiogenic properties under different contexts, is a central theme of this analysis.
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic efficacy of this compound is compared with representative inhibitors of key pro-angiogenic signaling pathways: Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), and Platelet-Derived Growth Factor (PDGF).
It is crucial to note the conflicting reports regarding this compound's (commonly referred to as Hydralazine) impact on angiogenesis. Some studies report pro-angiogenic effects, primarily through the induction of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequent upregulation of VEGF[1][2][3][4][5]. Conversely, other research demonstrates clear anti-angiogenic properties, including inhibition of endothelial cell proliferation, migration, and tube formation, as well as reduced secretion of VEGF and basic Fibroblast Growth Factor (bFGF). This dual activity suggests that the net effect of Hydralazine on angiogenesis may be highly context-dependent, influenced by the specific cellular environment and experimental conditions.
| Compound | Target Pathway | Assay | Metric | Result | Reference |
| This compound (Hydralazine) | VEGF, bFGF (inhibition) / HIF-1α (induction) | HUVEC Proliferation | Inhibition | Significant inhibition observed | |
| HUVEC Migration | Inhibition | Significant inhibition observed | |||
| HUVEC Tube Formation | Inhibition | Significant inhibition observed | |||
| Rat Aortic Ring Assay | Microvessel Outgrowth | Suppression of microvessel outgrowth | |||
| Chicken Chorioallantoic Membrane (CAM) Assay | Neovascularization | Inhibition of neovascularization | |||
| Sponge Angiogenesis Assay | Blood Vessel Density | Increased blood vessel density | |||
| Sunitinib | VEGFR, PDGFR, c-Kit | HUVEC Proliferation | IC50 | 40 nM | |
| Sorafenib | VEGFR, PDGFR, Raf | HUVEC Proliferation | IC50 | ~1.5 µM | |
| Bevacizumab | VEGF-A | HUVEC Proliferation | Inhibition | Dose-dependent inhibition |
Note: Specific IC50 values for this compound's anti-angiogenic effects in migration and tube formation assays are not consistently reported in the reviewed literature, highlighting an area for further investigation.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below to facilitate the replication and further investigation of this compound's anti-angiogenic potential.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of endothelial cells.
Protocol:
-
Cell Culture: Culture HUVECs in Endothelial Growth Medium (EGM) supplemented with growth factors and 2% fetal bovine serum (FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of EGM and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh EGM containing various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification: Assess cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of cell proliferation compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell proliferation).
Rat Aortic Ring Assay
Objective: To evaluate the effect of a test compound on the sprouting of new microvessels from a section of an intact blood vessel ex vivo.
Protocol:
-
Aorta Excision: Aseptically dissect the thoracic aorta from a euthanized rat.
-
Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1 mm thick rings.
-
Embedding: Place the aortic rings in a 24-well plate coated with a layer of Matrigel or collagen gel. Cover the rings with another layer of the same matrix.
-
Culture: Add endothelial cell basal medium (EBM) supplemented with growth factors and the test compound at various concentrations or a vehicle control to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days.
-
Quantification: Observe the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the extent of angiogenesis by measuring the number and length of the sprouts.
-
Data Analysis: Compare the microvessel outgrowth in the treated groups to the control group to determine the inhibitory effect of the compound.
Chicken Chorioallantoic Membrane (CAM) Assay
Objective: To assess the in vivo angiogenic or anti-angiogenic activity of a compound on the developing vasculature of a chicken embryo.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a carrier of choice soaked with the test compound solution or vehicle control onto the CAM.
-
Incubation: Seal the window with sterile tape and continue to incubate the eggs.
-
Observation and Quantification: After 48-72 hours, observe the CAM for the formation of new blood vessels around the application site. Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area or by using a scoring system.
-
Data Analysis: Compare the angiogenic response in the treated groups to the control group to determine the effect of the compound on neovascularization.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways implicated in the dual angiogenic effects of this compound and the mechanisms of the comparative anti-angiogenic agents.
Caption: Pro-angiogenic signaling pathway of this compound (Hydralazine).
Caption: Anti-angiogenic mechanisms of this compound (Hydralazine).
References
- 1. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Budralazine: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Budralazine, a derivative of hydrazine. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with regulations. The information is based on safety data for closely related hydrazine compounds and general best practices for hazardous pharmaceutical waste management.
Immediate Safety and Handling Precautions
This compound, like other hydrazine derivatives, should be handled as a hazardous chemical. It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. In case of accidental exposure, follow the first aid measures outlined in the table below.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Management
In the event of a this compound spill, the area should be evacuated and ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable cleaning agent. All materials used for cleanup should also be treated as hazardous waste.
This compound Disposal Procedures
The primary and preferred method for the disposal of unused or expired this compound is through a licensed hazardous waste disposal contractor. This ensures compliance with all federal, state, and local regulations. If a licensed contractor is not immediately available, the following steps provide an interim on-site neutralization protocol for small quantities, based on procedures for similar hydrazine compounds.
Experimental Protocol: On-Site Neutralization for Small Quantities
This protocol is adapted from safety guidelines for hydrazine compounds and should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
Unused or waste this compound
-
Sodium hypochlorite solution (5.25% household bleach)
-
Water
-
Stir bar and stir plate
-
Appropriate glass beakers
-
pH meter or pH paper
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, prepare a diluted solution of sodium hypochlorite by mixing one part household bleach with nine parts water.
-
Dissolution: Dissolve the waste this compound in water to create a dilute solution.
-
Neutralization: Slowly and with constant stirring, add the diluted sodium hypochlorite solution to the this compound solution. The reaction is exothermic, so the addition should be gradual to control the temperature.
-
Monitoring: Monitor the pH of the reaction mixture. The ideal pH for the complete destruction of hydrazine compounds is typically in the neutral to slightly alkaline range.
-
Completion: Continue adding the sodium hypochlorite solution until the reaction is complete. This can be verified by testing for the absence of hydrazine using appropriate analytical methods, if available.
-
Disposal of Neutralized Solution: The resulting neutralized solution may be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. It is crucial to confirm your institution's and municipality's rules before proceeding with drain disposal.
-
Container Disposal: All empty containers that held this compound should be triple-rinsed with water. The rinsate should be collected and treated as hazardous waste. The rinsed containers can then be disposed of as non-hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Regulatory Compliance
It is the responsibility of the generator of the waste to ensure that it is managed and disposed of in accordance with all applicable federal, state, and local regulations. The EPA classifies certain pharmaceutical wastes as hazardous, and hydrazine compounds are often subject to strict disposal requirements due to their toxicity and potential carcinogenicity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.
References
Personal protective equipment for handling Budralazine
This guide provides crucial safety protocols and logistical information for the handling and disposal of Hydralazine, a direct vasodilator used in research and pharmaceutical development. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of experimental work.
Hydralazine hydrochloride is classified as a hazardous substance, toxic if swallowed, and can cause skin, eye, and respiratory irritation.[1][2][3] It is also suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling Hydralazine. Consistent and correct use of PPE is the first line of defense against exposure.
| Task | Required PPE | Additional Recommendations |
| Routine Handling & Weighing | - Nitrile gloves (double-gloving recommended)[3]- Safety glasses with side shields or goggles- Laboratory coat | - Work in a well-ventilated area or a chemical fume hood.- Avoid generating dust. |
| Preparing Solutions | - Nitrile gloves (double-gloving recommended)- Chemical safety goggles- Laboratory coat- Face shield (if splash risk is high) | - Prepare solutions in a chemical fume hood. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile, double-gloved)- Chemical safety goggles- Respiratory protection (if dealing with a large spill or dust)- Disposable coveralls or apron | - Use absorbent materials to contain the spill.- Avoid breathing dust or vapors. |
Standard Operating Procedures for Handling
Engineering Controls:
-
Always handle solid Hydralazine and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
-
Do not eat, drink, or smoke in laboratory areas where Hydralazine is handled.
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Storage:
-
Store Hydralazine in a tightly closed, original container in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Store in a segregated and approved area, and consider storing it locked up.
Emergency Procedures
Immediate and appropriate response to exposure is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | - Immediately remove all contaminated clothing.- Wash the affected area with plenty of soap and water for at least 15 minutes.- Seek medical attention if skin irritation occurs or persists. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.- Remove contact lenses if present and easy to do so.- Seek immediate medical attention. |
| Inhalation | - Move the exposed person to fresh air immediately.- If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).- Seek immediate medical attention. |
| Ingestion | - Do NOT induce vomiting .- Rinse mouth with water.- Never give anything by mouth to an unconscious person.- Seek immediate medical attention or call a poison control center. |
Disposal Plan
Proper disposal of unused or waste Hydralazine is essential to prevent environmental contamination and potential harm.
For Researchers and Laboratories:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Do not dispose of down the drain unless specifically instructed to do so.
General Guidance for Unused Medication (Non-Laboratory Settings):
-
The preferred method for disposal is through a drug take-back program. These programs are often available at pharmacies or through local law enforcement agencies.
-
If a take-back program is not available, follow these steps for disposal in household trash:
-
Remove the Hydralazine from its original container.
-
Mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the drug less attractive to children and pets.
-
Place the mixture in a sealed container like a plastic bag or an empty can to prevent leakage.
-
Throw the sealed container into the household trash.
-
Scratch out all personal information from the original prescription bottle to protect your privacy before recycling or discarding it.
-
Workflow for Handling a Hydralazine Spill
The following diagram outlines the procedural flow for safely managing a Hydralazine spill in a laboratory setting.
Caption: Workflow for a safe and effective response to a Hydralazine spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
